FDW028
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H24N6O |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
5-[(benzylamino)methyl]-2-[(4-ethylphenyl)methylamino]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C22H24N6O/c1-2-16-8-10-18(11-9-16)14-24-21-26-22-25-19(12-20(29)28(22)27-21)15-23-13-17-6-4-3-5-7-17/h3-12,23H,2,13-15H2,1H3,(H2,24,25,26,27) |
InChI Key |
PAWBAUIXKSTNNX-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of FDW028: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FDW028 is a potent and highly selective small-molecule inhibitor of fucosyltransferase 8 (FUT8). Its mechanism of action centers on the inhibition of FUT8, leading to the defucosylation of the immune checkpoint protein B7-H3 (CD276). This event triggers the degradation of B7-H3 through the chaperone-mediated autophagy (CMA) pathway, ultimately resulting in anti-tumor activity. This technical guide provides an in-depth overview of the molecular mechanisms, quantitative data from key experiments, and detailed experimental protocols to facilitate further research and development of this compound as a potential therapeutic agent for metastatic colorectal cancer (mCRC) and other malignancies.
Core Mechanism of Action
This compound exerts its anti-tumor effects by initiating a cascade of molecular events that culminate in the targeted degradation of B7-H3, a protein overexpressed in various cancers and associated with poor prognosis.
Inhibition of FUT8 and Defucosylation of B7-H3
This compound directly binds to and inhibits the enzymatic activity of FUT8, a key enzyme responsible for core fucosylation of N-glycans on proteins.[1][2][3] The inhibition of FUT8 by this compound prevents the addition of fucose residues to B7-H3, a critical post-translational modification that stabilizes the protein.[2]
Chaperone-Mediated Autophagy (CMA) of B7-H3
The defucosylated B7-H3 is recognized by the chaperone protein HSC70 (Heat Shock Cognate 71 kDa protein).[2] HSC70 then targets the defucosylated B7-H3 to the lysosome-associated membrane protein 2A (LAMP2A), a receptor for the CMA pathway.[2] This interaction facilitates the translocation of B7-H3 into the lysosome for degradation.[1][2]
Downstream Signaling and Anti-Tumor Effects
The degradation of B7-H3 leads to the inhibition of the downstream AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and migration.[1] The culmination of these events is the suppression of cancer cell growth, migration, and the induction of apoptosis. In vivo studies have demonstrated that this compound significantly inhibits tumor growth and prolongs survival in mouse models of metastatic colorectal cancer.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Proliferation) | SW480 | 5.95 μM | [1] |
| HCT-8 | 23.78 μM | [1] | |
| Concentration for Migration Inhibition | SW480, HCT-8 | 50 μM | [1] |
| Concentration for B7-H3 Degradation | SW480, HCT-8 | 50 μM | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome | Reference |
| SW480 Xenograft | 10 or 20 mg/kg, i.v. every other day | Significant anti-tumor activity | [1] |
| Mc38 Pulmonary Metastasis | 20 mg/kg, i.v. every other day | Significantly prolonged survival | [1] |
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
Caption: this compound inhibits FUT8, leading to B7-H3 defucosylation and lysosomal degradation via the CMA pathway, ultimately inhibiting tumor growth.
Experimental Workflow for In Vitro Analysis
References
The Role of FDW028 in Chaperone-Mediated Autophagy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FDW028 is a novel, potent, and highly selective small-molecule inhibitor of fucosyltransferase 8 (FUT8).[1][2][3] Its primary mechanism of action involves the modulation of chaperone-mediated autophagy (CMA), a selective lysosomal degradation pathway for specific cytosolic proteins.[1][2] By inhibiting FUT8, this compound triggers a cascade of events leading to the degradation of the immune checkpoint molecule B7-H3 (CD276), presenting a promising therapeutic strategy for metastatic colorectal cancer (mCRC).[1][2] This technical guide provides an in-depth overview of the role of this compound in CMA, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Introduction to Chaperone-Mediated Autophagy (CMA)
Chaperone-mediated autophagy is a highly selective process for the degradation of soluble cytosolic proteins in lysosomes.[4][5][6] This pathway is distinct from other autophagy types, such as macroautophagy and microautophagy.[6] The selectivity of CMA is conferred by the recognition of a specific pentapeptide motif (KFERQ-like) in the substrate protein by the cytosolic chaperone heat shock cognate 71 kDa protein (HSC70, also known as HSPA8).[4][5][6] The HSC70-substrate complex then translocates to the lysosome, where it binds to the lysosome-associated membrane protein type 2A (LAMP2A), which acts as a receptor and a component of the translocation complex.[4][5][7] Following unfolding, the substrate protein is translocated into the lysosomal lumen for degradation by resident proteases.[4][5]
This compound: Mechanism of Action in CMA
This compound exerts its anti-tumor effects by hijacking the CMA pathway to specifically target the B7-H3 oncoprotein for degradation.[1][2] The mechanism can be delineated into the following key steps:
-
Inhibition of FUT8: this compound is a potent and selective inhibitor of FUT8, an enzyme responsible for core fucosylation of glycoproteins.[1][2][3]
-
Defucosylation of B7-H3: Inhibition of FUT8 by this compound leads to the defucosylation of B7-H3 at asparagine 104 (N104).[1]
-
HSC70 Recognition: The defucosylated B7-H3 exposes a cryptic KFERQ-like motif (106-SLRLQ-110).[1] This motif is then recognized by the chaperone protein HSC70.[1]
-
Targeting to the Lysosome: The HSC70-B7-H3 complex is targeted to the lysosome.[1]
-
LAMP2A-Mediated Translocation: The complex interacts with the LAMP2A receptor on the lysosomal membrane, leading to the unfolding and translocation of B7-H3 into the lysosomal lumen.[1]
-
Lysosomal Degradation: Inside the lysosome, B7-H3 is degraded by lysosomal proteases.[1]
-
Downstream Signaling Inhibition: The degradation of B7-H3 leads to the suppression of the downstream AKT/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation.[2][3]
Signaling Pathway of this compound-Induced Chaperone-Mediated Autophagy of B7-H3
Quantitative Data Presentation
The efficacy of this compound has been quantified through various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines
| Cell Line | IC50 (µM) | Treatment Duration | Reference |
| SW480 | 5.95 | 72 hours | [3] |
| HCT-8 | 23.78 | 72 hours | [3] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Mouse Model | Treatment | Dosage | Outcome | Reference |
| SW480 Xenograft | This compound | 10 or 20 mg/kg (i.v. every other day) | Significant anti-tumor activity | [3] |
| Mc38 Pulmonary Metastasis | This compound | 20 mg/kg (i.v. every other day) | Significantly prolonged survival | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the investigation of this compound's role in CMA are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the IC50 of this compound in colorectal cancer cell lines.
Materials:
-
SW480 and HCT-8 colorectal cancer cell lines
-
This compound
-
DMEM/F-12 medium supplemented with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed SW480 and HCT-8 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound (e.g., 0.2–100 µM) for 72 hours.[3]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC50 value.
Immunoblotting
This protocol is for detecting the levels of B7-H3, HSC70, and LAMP2A in response to this compound treatment.
Materials:
-
SW480 and HCT-8 cells
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
Primary antibodies: anti-B7-H3, anti-HSC70, anti-LAMP2A, anti-β-actin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescence detection reagent
Procedure:
-
Treat SW480 and HCT-8 cells with this compound (e.g., 50 µM) for 72 hours.[3]
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.
-
Block the membranes with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
Co-Immunoprecipitation (Co-IP)
This protocol is for assessing the interaction between B7-H3, HSC70, and LAMP2A.
Materials:
-
SW480 and HCT-8 cells treated with this compound
-
Co-IP lysis buffer
-
Primary antibodies: anti-B7-H3, anti-HSC70, anti-LAMP2A
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Lyse this compound-treated cells with Co-IP lysis buffer.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with the primary antibody (e.g., anti-B7-H3) overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by immunoblotting with antibodies against the interacting proteins (e.g., anti-HSC70 and anti-LAMP2A).
Immunofluorescence for Co-localization
This protocol is for visualizing the co-localization of B7-H3 and the lysosomal marker LAMP1.
Materials:
-
SW480 and HCT-8 cells grown on coverslips
-
This compound
-
4% paraformaldehyde
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-B7-H3, anti-LAMP1
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Confocal microscope
Procedure:
-
Treat cells with this compound (e.g., 50 µM) for 72 hours.[3]
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific binding with blocking buffer.
-
Incubate with primary antibodies against B7-H3 and LAMP1.
-
Wash and incubate with corresponding fluorescently labeled secondary antibodies.
-
Stain the nuclei with DAPI.
-
Mount the coverslips and visualize the co-localization using a confocal microscope.
In Vivo Xenograft Mouse Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a colorectal cancer xenograft model.
Materials:
-
Athymic nude mice
-
SW480 cells
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject SW480 cells into the flanks of athymic nude mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle, this compound 10 mg/kg, this compound 20 mg/kg).
-
Administer this compound or vehicle intravenously every other day.[3]
-
Measure tumor volume with calipers regularly.
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Experimental Workflows
Workflow for In Vitro Analysis of this compound
Workflow for In Vivo Analysis of this compound
Conclusion
This compound represents a promising therapeutic agent that leverages the chaperone-mediated autophagy pathway to induce the degradation of the oncoprotein B7-H3. Its high selectivity for FUT8 and potent anti-tumor activity in preclinical models of metastatic colorectal cancer highlight its potential for clinical development. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the novel mechanism of action of this compound and its implications for cancer therapy. The detailed protocols and workflows serve as a foundation for further investigation into this and similar CMA-modulating compounds.
References
- 1. Wound healing migration assay (Scratch assay) [protocols.io]
- 2. clyte.tech [clyte.tech]
- 3. ibidi.com [ibidi.com]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. Methods to study chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
FDW028: A Technical Guide to its Mechanism in B7-H3 Lysosomal Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of FDW028, a novel small-molecule inhibitor of fucosyltransferase 8 (FUT8), and its role in promoting the lysosomal degradation of the immune checkpoint molecule B7-H3. The information presented is collated from peer-reviewed research, offering a detailed overview of the signaling pathways, experimental validation, and quantitative data supporting this mechanism. This document is intended to serve as a comprehensive resource for professionals in the fields of oncology, immunology, and drug development.
Core Mechanism of Action
This compound functions as a potent and highly selective inhibitor of FUT8, an enzyme responsible for core fucosylation of glycoproteins.[1][2] The primary mechanism through which this compound exerts its anti-tumor effects is by inducing the defucosylation of B7-H3, a key immune checkpoint molecule overexpressed in various cancers.[1] This alteration in the glycosylation status of B7-H3 marks it for degradation through the chaperone-mediated autophagy (CMA) pathway, a specific type of lysosomal proteolysis.[1][3]
The defucosylation of B7-H3 at the N104 position creates a recognition site for the heat shock protein family A member 8 (HSPA8, also known as HSC70).[1] HSC70 then binds to the 106-110 SLRLQ motif on B7-H3, targeting the protein to the lysosome-associated membrane protein 2A (LAMP2A) receptor.[1][3] This interaction facilitates the translocation of B7-H3 into the lysosome for subsequent degradation.[1][3]
Signaling Pathway Diagram
Caption: this compound inhibits FUT8, leading to B7-H3 defucosylation and subsequent degradation via the CMA pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effect of this compound on B7-H3 degradation and its anti-tumor activity.
Table 1: In Vitro Efficacy of this compound in Colorectal Cancer (CRC) Cell Lines
| Cell Line | Treatment | Concentration (µM) | Duration (h) | Outcome |
| SW480 | This compound | Indicated Concentrations | 72 | Concentration-dependent reduction in B7-H3 levels.[3] |
| HCT-8 | This compound | Indicated Concentrations | 72 | Concentration-dependent reduction in B7-H3 levels.[3] |
| SW480 | This compound + CHQ | 50 (this compound), 50 (CHQ) | - | Reversal of this compound-induced B7-H3 reduction.[3] |
| HCT-8 | This compound + CHQ | 50 (this compound), 50 (CHQ) | - | Reversal of this compound-induced B7-H3 reduction.[3] |
| SW480 | This compound + AC | 50 (this compound), 100 (AC) | - | Reversal of this compound-induced B7-H3 reduction.[3] |
| HCT-8 | This compound + AC | 50 (this compound), 100 (AC) | - | Reversal of this compound-induced B7-H3 reduction.[3] |
CHQ: Chloroquine (B1663885), AC: Ammonium (B1175870) Chloride (lysosomal inhibitors)
Table 2: In Vivo Efficacy of this compound in a Mouse Xenograft Model
| Model | Treatment | Dosage (mg/kg) | Outcome |
| SW480 Mouse Xenograft | This compound | 10 | Reduced tumor volume and increased survival.[2] |
| SW480 Mouse Xenograft | This compound | 20 | Reduced tumor volume and increased survival.[2] |
Experimental Protocols
Detailed methodologies for the key experiments that established the mechanism of this compound are provided below.
Immunoblotting for B7-H3 Levels
Objective: To determine the effect of this compound and lysosomal inhibitors on B7-H3 protein levels in cancer cells.
Protocol:
-
Cell Culture and Treatment: SW480 and HCT-8 cells were cultured under standard conditions. Cells were treated with this compound at the indicated concentrations (e.g., 50 µM) for 72 hours. For lysosomal inhibition experiments, cells were co-treated with this compound and either chloroquine (CHQ, 50 µM) or ammonium chloride (AC, 100 µM).[1][3]
-
Protein Extraction: Following treatment, cells were washed with PBS and lysed using RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with a primary antibody against B7-H3. After washing, the membrane was incubated with a secondary antibody.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Co-Immunoprecipitation (Co-IP)
Objective: To investigate the interaction between B7-H3 and key proteins of the CMA pathway (HSC70 and LAMP2A) following this compound treatment.
Protocol:
-
Cell Lysis: SW480 and HCT-8 cells, treated with or without this compound, were lysed in non-denaturing lysis buffer.
-
Immunoprecipitation: Cell lysates were pre-cleared with protein A/G agarose (B213101) beads. The pre-cleared lysates were then incubated with an antibody against B7-H3 overnight at 4°C. Protein A/G agarose beads were added to pull down the antibody-protein complexes.
-
Washing: The beads were washed multiple times with lysis buffer to remove non-specific binding.
-
Elution and Analysis: The immunoprecipitated proteins were eluted from the beads and analyzed by immunoblotting using antibodies against HSC70 and LAMP2A.[3]
Immunofluorescence and Colocalization
Objective: To visualize the localization of B7-H3 within lysosomes upon this compound treatment.
Protocol:
-
Cell Culture and Treatment: Cells were grown on coverslips and treated with this compound (50 µM).
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Immunostaining: Cells were incubated with primary antibodies against B7-H3 and the lysosomal marker LAMP1.[1] Following washes, cells were incubated with corresponding fluorescently-labeled secondary antibodies.
-
Imaging: Coverslips were mounted, and images were captured using a confocal microscope. Colocalization analysis (e.g., Pearson's R value) was performed to quantify the degree of overlap between B7-H3 and LAMP1 signals.[3]
Experimental Workflow Diagram
Caption: Workflow for validating this compound's effect on B7-H3 degradation and its anti-tumor activity.
Conclusion
This compound represents a promising therapeutic agent that leverages a novel mechanism to induce the degradation of the B7-H3 oncoprotein. By inhibiting FUT8, this compound triggers the defucosylation of B7-H3, leading to its recognition and subsequent degradation by the chaperone-mediated autophagy pathway. This targeted degradation of a key immune checkpoint molecule provides a strong rationale for the continued development of this compound as a potential treatment for metastatic colorectal cancer and other B7-H3-expressing malignancies. The experimental data robustly supports this mechanism, demonstrating concentration-dependent B7-H3 reduction, interaction with CMA machinery, and significant anti-tumor efficacy both in vitro and in vivo.
References
Unveiling the Anti-Tumor Potential of FDW028: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-tumor properties of FDW028, a novel and highly selective small-molecule inhibitor of Fucosyltransferase 8 (FUT8). The information presented herein is curated for an audience with a professional background in cancer research and drug development, offering a comprehensive summary of quantitative data, a detailed exploration of the compound's mechanism of action, and standardized experimental protocols.
Core Mechanism of Action: Targeting FUT8 to Induce Tumor Cell Death
This compound exerts its anti-tumor effects by specifically targeting FUT8, a key enzyme responsible for core fucosylation of N-glycans.[1] Inhibition of FUT8 by this compound sets off a cascade of events that culminates in the degradation of the immune checkpoint molecule B7-H3 (CD276), a protein often overexpressed in various cancers, including metastatic colorectal cancer (mCRC).[1]
The primary mechanism involves the defucosylation of B7-H3, which then makes it a target for chaperone-mediated autophagy (CMA).[2][3] This process is facilitated by the heat shock protein HSC70 and the lysosomal receptor LAMP2A, which recognize and bind to the defucosylated B7-H3, leading to its degradation within the lysosome.[2][3] The degradation of B7-H3 subsequently leads to the inhibition of the pro-survival AKT/mTOR signaling pathway, ultimately promoting cancer cell death.[4]
Quantitative Efficacy Data
The anti-tumor activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key efficacy data.
| Cell Line | Cancer Type | IC50 Value (µM) |
| SW480 | Colorectal Cancer | 5.95 |
| HCT-8 | Colorectal Cancer | 23.78 |
| Table 1: In Vitro Cell Proliferation Inhibition by this compound.[3] |
| Parameter | Value |
| Binding Affinity (Kd) to FUT8 | 5.486 µM |
| Table 2: this compound Binding Affinity.[2] |
| Model | Treatment | Outcome |
| SW480 Xenograft Mouse Model | 10 and 20 mg/kg, intravenous injection | Reduced tumor volume, increased survival |
| Mc38 Pulmonary Metastasis Model | 20 mg/kg, intravenous injection | Significantly prolonged survival |
| Table 3: In Vivo Anti-Tumor Efficacy of this compound.[2][4] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the research process, the following diagrams have been generated using the DOT language.
This compound Signaling Pathway
References
FDW028: A Technical Guide to its Impact on the AKT/mTOR Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
FDW028 is a potent and highly selective small-molecule inhibitor of fucosyltransferase 8 (FUT8). Its mechanism of action involves the inhibition of core fucosylation, leading to the defucosylation of the immune checkpoint molecule B7-H3 (CD276). This event triggers the lysosomal degradation of B7-H3 through the chaperone-mediated autophagy (CMA) pathway. Notably, the downstream effects of this compound converge on the inhibition of the critical AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its quantifiable impact on the AKT/mTOR pathway, supported by detailed experimental protocols and data visualizations.
Introduction to this compound
This compound has emerged as a promising therapeutic candidate, particularly in the context of metastatic colorectal cancer (mCRC).[1][2] Its primary target, FUT8, is the sole enzyme responsible for adding fucose to the N-glycan core of proteins, a post-translational modification known as core fucosylation.[3] Elevated levels of FUT8 and aberrant fucosylation are implicated in various malignancies, contributing to tumor progression and immune evasion.[3] this compound's ability to selectively inhibit FUT8 leads to a cascade of events that ultimately suppress tumor growth and metastasis.[2][4]
Mechanism of Action: From FUT8 Inhibition to AKT/mTOR Suppression
The primary mechanism of this compound involves the targeted inhibition of FUT8. This enzymatic inhibition leads to the defucosylation of B7-H3, a key immune checkpoint molecule.[1][2] The removal of the fucose moiety exposes a binding site for heat shock protein family A member 8 (HSPA8, also known as HSC70).[2] This interaction facilitates the delivery of B7-H3 to the lysosome for degradation via the chaperone-mediated autophagy (CMA) pathway, a process involving the lysosome-associated membrane protein 2A (LAMP2A).[5][6] The degradation of B7-H3, in turn, leads to the suppression of the downstream AKT/mTOR signaling pathway.[1][6][7]
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
FDW028: A Novel FUT8 Inhibitor with Therapeutic Potential in Metastatic Colorectal Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Metastatic colorectal cancer (mCRC) remains a significant clinical challenge with a pressing need for novel therapeutic strategies. FDW028, a potent and highly selective small-molecule inhibitor of fucosyltransferase 8 (FUT8), has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental protocols utilized in its evaluation. This compound destabilizes the immune checkpoint molecule B7-H3 (CD276) by inhibiting its core fucosylation, thereby promoting its degradation through the chaperone-mediated autophagy (CMA) pathway. This leads to the suppression of the pro-survival AKT/mTOR signaling cascade and exhibits potent anti-tumor activity in preclinical models of mCRC. This document is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of this compound in metastatic colorectal cancer.
Introduction
Colorectal cancer is a leading cause of cancer-related mortality worldwide, with metastasis being the primary driver of poor prognosis. The limited efficacy of current therapies for a significant portion of patients with mCRC underscores the urgent need for innovative therapeutic approaches. Fucosyltransferase 8 (FUT8) is an enzyme responsible for core fucosylation, a post-translational modification that plays a critical role in the function of various proteins involved in cancer progression.[1] In colorectal cancer, FUT8-mediated core fucosylation of the immune checkpoint molecule B7-H3 stabilizes it on the cell surface, contributing to tumor immune evasion and metastasis.[1][2]
This compound is a novel, potent, and highly selective inhibitor of FUT8.[3][4] By targeting FUT8, this compound initiates a cascade of events leading to the degradation of B7-H3 and subsequent inhibition of tumor growth and metastasis.[1][3] This guide will delve into the intricate molecular mechanisms of this compound, present the compelling preclinical data supporting its therapeutic potential, and provide detailed experimental protocols for its investigation.
Mechanism of Action
This compound exerts its anti-tumor effects by disrupting the core fucosylation of B7-H3, a critical step for its stability and function. The mechanism can be delineated as follows:
-
Inhibition of FUT8: this compound selectively binds to and inhibits the enzymatic activity of FUT8.[3][4]
-
Defucosylation of B7-H3: Inhibition of FUT8 prevents the addition of a fucose sugar to the N-glycans of B7-H3.[1][2]
-
HSC70-Mediated Recognition: The defucosylated B7-H3 is recognized by the chaperone protein HSPA8 (also known as HSC70).[1]
-
Chaperone-Mediated Autophagy (CMA): HSC70 targets the defucosylated B7-H3 to the lysosome-associated membrane protein 2A (LAMP2A), a key component of the CMA pathway.[1]
-
Lysosomal Degradation: B7-H3 is then translocated into the lysosome and degraded.[1][3]
-
Inhibition of AKT/mTOR Signaling: The degradation of B7-H3 leads to the downregulation of the downstream AKT/mTOR signaling pathway, which is crucial for cell survival, proliferation, and migration.[3][4]
Signaling Pathway Diagram
Caption: this compound inhibits FUT8, leading to B7-H3 defucosylation and degradation via CMA.
Quantitative Data Summary
The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Endpoint | This compound Concentration | Result | Reference |
| SW480 | Proliferation | IC50 | 0.2–100 μM (72h) | 5.95 μM | [3] |
| HCT-8 | Proliferation | IC50 | 0.2–100 μM (72h) | 23.78 μM | [3] |
| SW480 | Migration | Inhibition | 50 μM (72h) | Significant Inhibition | [3] |
| HCT-8 | Migration | Inhibition | 50 μM (72h) | Significant Inhibition | [3] |
| SW480, HCT-8 | Western Blot | Protein Levels | 50 μM (72h) | Decreased B7-H3, p-AKT, p-mTOR | [3] |
| SW480, HCT-8 | Immunofluorescence | Colocalization | 50 μM (72h) | Increased B7-H3 and LAMP1 colocalization | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment | Dosing Schedule | Primary Outcome | Result | Reference |
| SW480 Xenograft | Colorectal Cancer | This compound (10 or 20 mg/kg) | i.v. every other day | Tumor Growth Inhibition | Significant anti-tumor activity | [3] |
| MC38 Pulmonary Metastasis | Colorectal Cancer | This compound (20 mg/kg) | i.v. every other day | Survival | Significantly prolonged survival | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Culture
-
Cell Lines: SW480 and HCT-8 human colorectal carcinoma cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:
-
Anti-B7-H3 (1:1000)
-
Anti-FUT8 (1:1000)
-
Anti-p-AKT (1:1000)
-
Anti-AKT (1:1000)
-
Anti-p-mTOR (1:1000)
-
Anti-mTOR (1:1000)
-
Anti-GAPDH (1:5000)
-
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Cells are lysed in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: The lysate is pre-cleared with protein A/G magnetic beads.
-
Immunoprecipitation: The pre-cleared lysate is incubated with an anti-B7-H3 antibody or control IgG overnight at 4°C.
-
Complex Capture: Protein A/G magnetic beads are added to capture the antibody-protein complexes.
-
Washing: The beads are washed several times with Co-IP wash buffer.
-
Elution: The bound proteins are eluted from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are analyzed by Western blotting using antibodies against HSC70 and LAMP2A.
Immunofluorescence
-
Cell Seeding: Cells are seeded on glass coverslips in a 24-well plate.
-
Treatment: Cells are treated with this compound or vehicle control.
-
Fixation: Cells are fixed with 4% paraformaldehyde.
-
Permeabilization: Cells are permeabilized with 0.1% Triton X-100.
-
Blocking: Cells are blocked with 5% bovine serum albumin (BSA) in PBS.
-
Primary Antibody Incubation: Cells are incubated with primary antibodies against B7-H3 and LAMP1 overnight at 4°C.
-
Secondary Antibody Incubation: Cells are washed and incubated with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature.
-
Mounting and Imaging: The coverslips are mounted on glass slides with a mounting medium containing DAPI for nuclear staining. Images are captured using a confocal microscope.
In Vivo Xenograft Model
-
Animal Model: Female BALB/c nude mice (4-6 weeks old).
-
Cell Implantation: 5 x 10^6 SW480 cells are subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers.
-
Treatment: When tumors reach a volume of approximately 100-150 mm³, mice are randomized into treatment and control groups. This compound (10 or 20 mg/kg) or vehicle is administered via intravenous injection every other day.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumor weight and volume are recorded.
Experimental Workflow Diagram
Caption: Preclinical evaluation workflow for this compound in mCRC research.
Conclusion and Future Directions
This compound represents a novel and promising therapeutic agent for the treatment of metastatic colorectal cancer. Its unique mechanism of action, targeting the FUT8-B7-H3 axis and inducing tumor cell death through chaperone-mediated autophagy, offers a new avenue for overcoming the challenges of current mCRC therapies. The preclinical data presented in this guide provide a strong rationale for the continued development of this compound.
Future research should focus on:
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapies and immunotherapies.
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.
-
Clinical Translation: Advancing this compound into clinical trials to evaluate its safety and efficacy in patients with mCRC.
This technical guide serves as a foundational resource for the scientific community to further explore and harness the therapeutic potential of this compound in the fight against metastatic colorectal cancer.
References
- 1. SW480 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 2. Establishment of a colorectal cancer nude mouse visualization model of HIF-1α overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. SW480 Xenograft Model - Altogen Labs [altogenlabs.com]
Exploratory Studies on FDW028 in Different Cancer Cell Lines: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the pre-clinical exploratory studies of FDW028, a novel small-molecule inhibitor of Fucosyltransferase 8 (FUT8). The document outlines the mechanism of action, summarizes key quantitative data from studies on various cancer cell lines, provides detailed experimental protocols for the cited assays, and visualizes the core signaling pathways and experimental workflows.
Core Concepts: this compound and its Target
This compound is a potent and highly selective inhibitor of FUT8, an enzyme responsible for core fucosylation of N-glycans.[1][2] Dysregulation of FUT8 is observed in several malignancies, including metastatic colorectal cancer (mCRC), and is linked to cancer progression and immune evasion.[3][4] this compound exerts its anti-tumor effects by targeting FUT8, leading to a cascade of events that ultimately suppress cancer cell growth and migration.[2][5]
The primary mechanism of action of this compound involves the defucosylation of the immune checkpoint molecule B7-H3 (also known as CD276).[2] This defucosylation promotes the recognition of B7-H3 by chaperone proteins, leading to its degradation via the chaperone-mediated autophagy (CMA) pathway within the lysosomes.[1][2][6] Furthermore, this compound has been shown to suppress the AKT/mTOR signaling pathway, a critical regulator of cell growth and proliferation.[1][7]
Quantitative Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines as reported in pre-clinical studies.
Table 1: Cell Viability (IC50) of this compound in Colorectal Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| SW480 | Colorectal Carcinoma | 72 | 5.95[5][8] |
| HCT-8 | Colorectal Carcinoma | 72 | 23.78[5][8] |
Table 2: Effects of this compound on Cell Migration in Colorectal Cancer Cell Lines
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Observed Effect |
| SW480 | 50 | 72 | Significant inhibition of cell migration[5][6] |
| HCT-8 | 50 | 72 | Significant inhibition of cell migration[5][6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the studies of this compound. These protocols are based on standard laboratory procedures and the available information from the research on this compound.
Cell Viability Assay (MTT Assay)
This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines (e.g., SW480, HCT-8)
-
96-well cell culture plates
-
Complete growth medium (specific to the cell line)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.[9] Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO2.[5]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Cell Migration Assay (Transwell or Wound Healing Assay)
The following are generalized protocols to assess the effect of this compound on cancer cell migration.
Protocol A: Transwell Migration Assay
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free medium
-
Complete growth medium with a chemoattractant (e.g., FBS)
-
This compound
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium containing the desired concentration of this compound (e.g., 50 µM) or vehicle control.[5][6]
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add complete growth medium with a chemoattractant to the lower chamber.
-
Cell Seeding: Seed the prepared cell suspension into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a specified period (e.g., 24-48 hours) at 37°C and 5% CO2.
-
Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Cell Counting: Count the number of migrated cells in several random fields under a microscope.
Protocol B: Wound Healing Assay
Materials:
-
6-well plates
-
Sterile 200 µL pipette tip
-
This compound
-
Complete growth medium
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow them to a confluent monolayer.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing this compound (e.g., 50 µM) or vehicle control.[6]
-
Image Acquisition: Capture images of the wound at different time points (e.g., 0, 24, 48, 72 hours).
-
Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Western Blotting for Protein Expression Analysis
This protocol can be used to analyze the effect of this compound on the expression levels of proteins in the targeted signaling pathways (e.g., B7-H3, p-AKT, p-mTOR).
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-B7-H3, anti-p-AKT, anti-p-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells with RIPA buffer and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualization of Pathways and Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for its in vitro evaluation.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound evaluation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in cancer research on FUT8 molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Selective FUT8 inhibitor | TargetMol [targetmol.com]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for FDW028 in SW480 Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
FDW028 is a potent and highly selective small-molecule inhibitor of fucosyltransferase 8 (FUT8).[1][2] In the context of metastatic colorectal cancer (mCRC), this compound has demonstrated significant anti-tumor activity.[1][2] These application notes provide a detailed protocol for the culture of SW480 human colon adenocarcinoma cells and the subsequent application of this compound to investigate its effects on cell viability, migration, and underlying signaling pathways.
The SW480 cell line was established from a primary colon tumor of a 50-year-old male patient.[3] These cells are characterized by an epithelial-like morphology and are known to express oncogenes such as c-myc, K-ras, H-ras, N-ras, myb, sis, and fos.[3]
This compound exerts its anti-cancer effects by inhibiting FUT8, which leads to the defucosylation of the immune checkpoint molecule B7-H3 (CD276).[1][4] This defucosylation promotes the degradation of B7-H3 through the chaperone-mediated autophagy (CMA) pathway, ultimately impacting downstream signaling cascades like the AKT/mTOR pathway.[1][5]
Data Presentation
Quantitative Effects of this compound on SW480 Cells
| Parameter | Value | Cell Line | Experimental Condition | Reference |
| IC50 | 5.95 µM | SW480 | 72 hours treatment | [2][6] |
| Cell Proliferation | Significantly inhibited | SW480 | 0.2–100 µM this compound for 72 hours | [2][6] |
| Colony Formation | Potently inhibited | SW480 | 50 µM this compound for 14 days | [1][6] |
| Cell Migration | Significantly inhibited | SW480 | 50 µM this compound for 72 hours | [2][6] |
| B7-H3 Expression | Markedly attenuated | SW480 | 50 µM this compound for 72 hours | [5] |
| AKT/mTOR Pathway | Blocked | SW480 | 50 µM this compound for 72 hours | [5] |
Experimental Protocols
SW480 Cell Culture
This protocol outlines the standard procedure for culturing and maintaining the SW480 cell line.
Materials:
-
SW480 cells
-
Penicillin/Streptomycin solution
-
0.25% (w/v) Trypsin-EDTA solution[3]
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (e.g., T-75)
-
Sterile serological pipettes and centrifuge tubes
-
Incubator (37°C, 100% air, no CO₂)[3]
Procedure:
-
Complete Growth Medium Preparation: Prepare complete growth medium by supplementing L-15 medium with 10% FBS and 1% Penicillin/Streptomycin.[8]
-
Cell Thawing:
-
Rapidly thaw the cryovial of SW480 cells in a 37°C water bath.
-
Decontaminate the outside of the vial with 70% ethanol.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at approximately 125 x g for 5-7 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in an atmosphere of 100% air. Note: L-15 medium is formulated for use in a free gas exchange with atmospheric air; a CO₂ and air mixture is detrimental.
-
Renew the culture medium 1 to 2 times per week.[3]
-
-
Subculturing (Passaging):
-
When cells reach 70-80% confluency, remove and discard the culture medium.
-
Briefly rinse the cell layer with sterile PBS to remove residual serum.
-
Add 2.0 to 3.0 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.[3]
-
Add 6.0 to 8.0 mL of complete growth medium to inactivate the trypsin.[3]
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Perform a cell count and seed new flasks at a subcultivation ratio of 1:2 to 1:8.[3][7]
-
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of SW480 cells.
Materials:
-
SW480 cells
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed SW480 cells in a 96-well plate at a density of 1x10⁴ cells per well and incubate for 12 hours.[9]
-
Prepare serial dilutions of this compound in complete growth medium.
-
After 12 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.[9]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Wound Healing (Scratch) Assay
This protocol is used to assess the effect of this compound on SW480 cell migration.
Materials:
-
SW480 cells
-
Complete growth medium
-
This compound
-
6-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed SW480 cells in a 6-well plate at a density of 1x10⁶ cells per well and grow to 80% confluency.[9]
-
Create a "scratch" or cell-free area in the monolayer using a sterile 200 µL pipette tip.[9]
-
Wash the wells with PBS to remove detached cells.
-
Add serum-free medium containing the desired concentration of this compound (e.g., 50 µM) or vehicle control.
-
Capture images of the scratch at 0, 24, and 48 hours.[9]
-
Measure the width of the scratch at different time points to quantify cell migration.
Visualizations
This compound Mechanism of Action in SW480 Cells
Caption: Signaling pathway of this compound in SW480 cells.
Experimental Workflow for this compound Treatment and Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SW480 Cell Line - Creative Biogene [creative-biogene.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. SW480. Culture Collections [culturecollections.org.uk]
- 8. SW480 Cells | Applied Biological Materials Inc. [abmgood.com]
- 9. Advanced glycation end products induce proliferation, invasion and epithelial-mesenchymal transition of human SW480 colon cancer cells through the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
How to dissolve and prepare FDW028 for experiments.
Application Notes and Protocols for FDW028
For Research Use Only
Product Description
This compound is a potent and selective small molecule inhibitor developed for research in drug discovery and development. These application notes provide guidelines for the dissolution, storage, and use of this compound in common in vitro experimental setups. The following protocols and data are intended as a starting point and may require optimization for specific experimental conditions and model systems.
Physicochemical and Handling Properties
Proper handling and storage are critical to maintaining the stability and activity of this compound. It is supplied as a lyophilized powder.
Table 1: Compound Specifications
| Property | Value |
|---|---|
| Molecular Weight | 450.5 g/mol (Assumed) |
| Appearance | White to off-white solid |
| Purity (by HPLC) | >98% |
| Storage | Store at -20°C, protect from light |
| Shipping | Shipped on blue ice |
Solubility and Stock Solution Preparation
The solubility of this compound was determined in several common laboratory solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.
3.1 Solubility Data
Table 2: Solubility of this compound
| Solvent | Max Solubility (at 25°C) | Notes |
|---|---|---|
| DMSO | 50 mg/mL (~111 mM) | Recommended for primary stock |
| Ethanol (100%) | 5 mg/mL (~11.1 mM) | May be used for specific protocols |
| PBS (pH 7.4) | <0.1 mg/mL | Practically insoluble |
3.2 Recommended Protocol for Reconstitution and Stock Solution Preparation
This protocol describes the preparation of a 10 mM stock solution in DMSO.
-
Equilibration: Before opening, allow the vial of this compound to warm to room temperature for 15-20 minutes to prevent moisture condensation.
-
Solvent Addition: Using sterile techniques, add the calculated volume of high-purity DMSO to the vial to achieve the desired concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 450.5 g/mol ), add 222 µL of DMSO.
-
Calculation: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
-
Dissolution: Gently vortex or sonicate the vial at room temperature for 5-10 minutes until the powder is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protected tubes. Store aliquots at -20°C for short-term storage (1-3 months) or at -80°C for long-term storage (>3 months). Avoid repeated freeze-thaw cycles.
Diagram 1: this compound Solution Preparation Workflow
Caption: Workflow for preparing this compound stock and working solutions.
Application: Inhibition of the Hypothetical Kinase Signaling Pathway
This compound is hypothesized to be an inhibitor of the "Kinase-X" signaling pathway, which is often implicated in cell proliferation and survival. The diagram below illustrates the proposed mechanism of action where this compound blocks the phosphorylation of Downstream Effector-Y.
Diagram 2: this compound Mechanism of Action
Caption: this compound inhibits the Kinase-X signaling pathway.
Experimental Protocol: Cell Viability Assay (MTS/MTT)
This protocol outlines the use of this compound in a standard cell-based viability assay to determine its cytotoxic or cytostatic effects.
5.1 Materials
-
Cells of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound (10 mM stock in DMSO)
-
MTS or MTT reagent
-
Plate reader (spectrophotometer)
5.2 Protocol Steps
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium) and incubate for 24 hours at 37°C, 5% CO₂.
-
Preparation of Working Solutions:
-
Thaw one aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions in complete cell culture medium to prepare 2X final concentrations. For example, for a final concentration range of 1 nM to 10 µM, prepare 2X solutions from 2 nM to 20 µM.
-
Important: The final DMSO concentration in the wells should be kept constant across all treatments (including vehicle control) and should not exceed 0.5% to avoid solvent-induced toxicity.
-
-
Cell Treatment: Add 100 µL of the 2X this compound working solutions to the corresponding wells. Add 100 µL of medium with the same percentage of DMSO to the vehicle control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72 hours) at 37°C, 5% CO₂.
-
Viability Assessment:
-
Add MTS/MTT reagent to each well according to the manufacturer's instructions (typically 20 µL).
-
Incubate for 1-4 hours until color development is sufficient.
-
Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the absorbance values of treated wells to the vehicle control wells (set to 100% viability).
-
Plot the normalized viability (%) against the log concentration of this compound and fit a dose-response curve to calculate the IC₅₀ value.
-
Table 3: Example IC₅₀ Values for this compound
| Cell Line | Incubation Time | IC₅₀ (nM) |
|---|---|---|
| MCF-7 | 72 hours | 85.4 |
| A549 | 72 hours | 210.2 |
| HEK293 | 72 hours | >10,000 |
Diagram 3: Cell Viability Assay Workflow
Caption: Experimental workflow for a cell viability assay using this compound.
Application Note: Quantifying B-H3 Protein Degradation Induced by FDW028 Using Western Blot Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
B7-H3, also known as CD276, is a type I transmembrane protein and a member of the B7 superfamily of immune checkpoints.[1][2] It is overexpressed in a wide range of human cancers and its presence often correlates with poor clinical outcomes and metastasis.[2][3] While its immunological roles are complex, B7-H3 is known to inhibit T-cell function and promote tumor aggressiveness through non-immunological pathways.[2][4] This makes B7-H3 an attractive therapeutic target for cancer treatment.[1][5]
FDW028 is a novel and potent inhibitor of fucosyltransferase 8 (FUT8).[6][7] Treatment with this compound has been shown to induce the degradation of B7-H3.[7][8] The mechanism involves promoting the defucosylation of B7-H3, which then undergoes lysosomal proteolysis through the chaperone-mediated autophagy (CMA) pathway.[6][8] This application note provides a detailed protocol for researchers to reliably quantify the this compound-induced degradation of B7-H3 in cancer cell lines using Western blot analysis.
Experimental Workflow
The overall workflow for assessing B7-H3 degradation involves treating B7-H3-expressing cancer cells with this compound, preparing cell lysates, and analyzing B7-H3 protein levels via Western blot.
Caption: Workflow for Western blot analysis of B7-H3 levels.
This compound Mechanism of Action
This compound inhibits FUT8, leading to the defucosylation of B7-H3. This alteration marks B7-H3 for recognition by the chaperone-mediated autophagy (CMA) machinery, ultimately resulting in its degradation within the lysosome. This targeted degradation reduces the overall levels of B7-H3 protein in the cell.[6][8]
Caption: this compound promotes the lysosomal degradation of B7-H3.
Materials and Reagents
Equipment:
-
Cell culture incubator and hoods
-
Electrophoresis system (tanks, power supply)
-
Western blot transfer system (wet or semi-dry)
-
Imaging system (e.g., ChemiDoc or film development)
-
Spectrophotometer for protein quantification
-
Microcentrifuge
Reagents:
-
B7-H3 expressing cell line (e.g., SW480, HCT-8 colorectal cancer cells)[8]
-
This compound (Cayman Chemical or other supplier)
-
Cell culture media (e.g., DMEM, RPMI-1640) and supplements (FBS, Pen/Strep)
-
RIPA Lysis and Extraction Buffer (e.g., Thermo Fisher Scientific, #89900)
-
Protease and Phosphatase Inhibitor Cocktail (e.g., Thermo Fisher Scientific, #78440)
-
BCA Protein Assay Kit (e.g., Thermo Fisher Scientific, #23225)
-
Laemmli Sample Buffer (4X) (e.g., Bio-Rad, #1610747)
-
Tris-Glycine-SDS Running Buffer
-
Transfer Buffer
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies:
-
Anti-B7-H3/CD276 Antibody (e.g., Proteintech #14453-1-AP, recommended dilution 1:3000)[9]
-
Loading Control Antibody (e.g., Anti-GAPDH, Anti-β-Actin)
-
-
HRP-conjugated Secondary Antibody (e.g., Goat anti-Rabbit IgG-HRP)
-
Enhanced Chemiluminescence (ECL) Substrate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
Detailed Experimental Protocol
Cell Culture and this compound Treatment
-
Cell Seeding: Plate a B7-H3-expressing cancer cell line (e.g., SW480) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
This compound Treatment:
-
Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0, 5, 10, 25, 50 µM) for a fixed time (e.g., 72 hours).[8] Include a vehicle control (DMSO).
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 50 µM) and harvest at different time points (e.g., 0, 12, 24, 48, 72 hours).
-
-
Incubation: Return plates to the incubator for the duration of the treatment.
Cell Lysis and Protein Quantification
-
Harvest: After treatment, wash cells twice with ice-cold PBS.
-
Lysis: Add 100-150 µL of ice-cold RIPA buffer (supplemented with protease/phosphatase inhibitors) to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new, clean tube.
-
Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
SDS-PAGE and Western Blot
-
Sample Preparation: Dilute the protein lysates with 4X Laemmli buffer to a final concentration of 1X. Load 20-30 µg of total protein per lane.
-
Denaturation: Heat the samples at 95-100°C for 5-10 minutes.
-
Electrophoresis: Load samples onto an 8% SDS-PAGE gel. Run the gel until the dye front reaches the bottom. (Note: B7-H3 is a glycoprotein (B1211001) with an approximate molecular weight of 100-110 kDa).
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (Anti-B7-H3 and a loading control like Anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions are typically between 1:1000 and 1:8000.[9][10]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1.5 hours at room temperature.[9]
-
Final Washes: Wash the membrane again three times with TBST for 10 minutes each.
-
Signal Detection: Add ECL substrate to the membrane according to the manufacturer's protocol and capture the chemiluminescent signal using an imaging system.
Data Presentation and Analysis
Quantitative data should be summarized to compare the effects of this compound treatment.
Table 1: Dose-Response Effect of this compound on B7-H3 Levels Data is hypothetical and for illustrative purposes.
| This compound Conc. (µM) | B7-H3 Band Intensity | GAPDH Band Intensity | Normalized B7-H3 Level (B7-H3/GAPDH) | % of Control |
|---|---|---|---|---|
| 0 (Vehicle) | 15,200 | 15,500 | 0.98 | 100% |
| 5 | 12,100 | 15,300 | 0.79 | 81% |
| 10 | 9,500 | 15,600 | 0.61 | 62% |
| 25 | 5,100 | 15,400 | 0.33 | 34% |
| 50 | 2,300 | 15,500 | 0.15 | 15% |
Table 2: Time-Course Effect of this compound (50 µM) on B7-H3 Levels Data is hypothetical and for illustrative purposes.
| Time (hours) | B7-H3 Band Intensity | β-Actin Band Intensity | Normalized B7-H3 Level (B7-H3/β-Actin) | % of Control (0h) |
|---|---|---|---|---|
| 0 | 16,100 | 15,900 | 1.01 | 100% |
| 12 | 14,500 | 16,000 | 0.91 | 90% |
| 24 | 10,200 | 15,800 | 0.65 | 64% |
| 48 | 4,800 | 16,100 | 0.30 | 30% |
| 72 | 2,100 | 15,900 | 0.13 | 13% |
Analysis:
-
Densitometry: Use software like ImageJ to quantify the band intensities from the Western blot image.[6]
-
Normalization: Normalize the B7-H3 band intensity to the corresponding loading control (GAPDH or β-Actin) band intensity for each sample.
-
Interpretation: A dose- and time-dependent decrease in the normalized B7-H3 protein level indicates successful degradation induced by this compound. The results can be used to calculate metrics such as the DC₅₀ (half-maximal degradation concentration).
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No/Weak B7-H3 Signal | Low B7-H3 expression in the cell line. | Confirm B7-H3 expression via qPCR or use a positive control cell line. |
| Inactive primary/secondary antibody. | Use fresh antibody dilutions; check antibody datasheet for recommended concentrations. | |
| Insufficient protein loaded. | Increase the amount of protein loaded per lane (30-40 µg). | |
| High Background | Insufficient blocking. | Increase blocking time to 1.5-2 hours; use 5% BSA instead of milk. |
| Antibody concentration too high. | Further dilute primary and/or secondary antibodies. | |
| Inadequate washing. | Increase the number and duration of TBST washes. | |
| Uneven Loading Control Bands | Pipetting errors during sample loading. | Be meticulous during protein quantification and loading steps. |
| Uneven transfer. | Ensure good contact between the gel and membrane; check transfer buffer and conditions. |
References
- 1. B7-H3 Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 2. Molecular Pathways: Targeting B7-H3 (CD276) for Human Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. B7H3 targeting gold nanocage pH-sensitive conjugates for precise and synergistic chemo-photothermal therapy against NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel FUT8 inhibitor, impels lysosomal proteolysis of B7-H3 via chaperone-mediated autophagy pathway and exhibits potent efficacy against metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. B7-H3/CD276 antibody (14453-1-AP) | Proteintech [ptglab.com]
- 10. B7-H3/CD276 Anticorps (30052-1-AP) | Proteintech [ptglab.com]
Application Note: FDW028-Mediated Inhibition of Cancer Cell Migration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metastatic disease is a primary cause of cancer-related mortality, making the study of cell migration and invasion critical for the development of novel therapeutics. Fucosyltransferase 8 (FUT8) is an enzyme responsible for core fucosylation, a key post-translational modification of N-glycans. Elevated FUT8 expression is observed in various malignant cancers and is implicated in promoting tumor progression and metastasis.[1][2] FDW028 is a potent and highly selective small-molecule inhibitor of FUT8.[1][3][4] Its mechanism of action involves preventing the core fucosylation of the immune checkpoint molecule B7-H3 (also known as CD276).[1][5] This defucosylation marks B7-H3 for lysosomal degradation through the chaperone-mediated autophagy (CMA) pathway, subsequently suppressing downstream pro-survival pathways like AKT/mTOR.[3][6][7] Studies have demonstrated that this compound exhibits significant anti-tumor and anti-metastatic activity in colorectal cancer models, making it a promising candidate for therapeutic development.[1][4]
This application note provides detailed protocols for utilizing this compound to investigate its inhibitory effects on cancer cell migration using two standard in vitro methods: the Transwell migration assay and the wound healing (scratch) assay.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anti-migratory effects by targeting the FUT8 enzyme. Inhibition of FUT8 leads to a cascade of events that culminates in reduced cell motility. The process begins with the defucosylation of B7-H3, which is then recognized by the HSPA8/HSC70 chaperone and targeted to the lysosome for degradation, a process that also involves LAMP2A.[1][6] The resulting downregulation of B7-H3 disrupts the downstream AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and migration.[3][7]
Caption: this compound inhibits FUT8, leading to B7-H3 degradation and suppression of pro-migratory signaling.
Experimental Protocols
The following protocols are optimized for colorectal cancer cell lines such as SW480 and HCT-8, in which this compound has been shown to inhibit migration effectively.[1][4] Optimization may be required for other cell types.
Materials and Reagents
-
This compound Compound: (MW: 388.47 g/mol ).[3]
-
Cell Lines: SW480, HCT-8, or other migratory cancer cell lines.
-
Culture Medium: DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents: DMSO (cell culture grade), 0.25% Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Crystal Violet stain, 100% Methanol (B129727) (for fixing).
-
Apparatus: 24-well plates, Transwell® inserts (8 µm pore size), sterile pipette tips, cell scrapers, inverted microscope with camera.
Protocol 1: Transwell Cell Migration Assay
This assay, also known as a Boyden chamber assay, quantifies the chemotactic ability of cells to move through a porous membrane.[8][9]
1. Preparation of this compound Stock Solution:
- Dissolve this compound in high-quality, fresh DMSO to create a 10-20 mM stock solution.[3][5]
- Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
2. Cell Preparation:
- Culture cells to ~80% confluency.
- (Optional but recommended) Serum-starve the cells for 12-24 hours in a serum-free medium prior to the assay to minimize basal migration.[10]
- On the day of the experiment, detach cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.
- Resuspend the cell pellet in a serum-free medium and perform a cell count. Adjust the concentration to 1.0 x 10⁵ cells/mL.
3. Assay Procedure:
- Place 24-well Transwell® inserts into the wells of a 24-well plate.
- Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of each well.[11]
- Prepare cell suspensions in serum-free medium containing the desired concentrations of this compound (e.g., 0, 10, 25, 50 µM). Include a vehicle control with an equivalent percentage of DMSO.
- Add 200-300 µL of the cell suspension (containing 2-3 x 10⁴ cells) to the upper chamber of each Transwell insert.[10]
- Incubate the plate at 37°C in a 5% CO₂ incubator for 24-72 hours. The incubation time should be optimized based on the migratory rate of the cell line.[4]
- After incubation, carefully remove the inserts from the plate. Aspirate the medium from the upper chamber.
- Using a cotton swab, gently wipe the inside of the insert to remove non-migratory cells.[10]
- Fix the migrated cells on the underside of the membrane by immersing the insert in 100% methanol for 20-30 minutes.[11]
- Allow the inserts to air dry completely.
- Stain the cells by placing the inserts in a 0.1% Crystal Violet solution for 20-30 minutes.[11]
- Gently wash the inserts in a beaker of distilled water to remove excess stain and allow them to air dry.
- Capture images of the stained cells using an inverted microscope.
- To quantify, count the number of migrated cells in at least five random fields of view per insert. Alternatively, the dye can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be read on a plate reader.
Protocol 2: Wound Healing (Scratch) Assay
This method assesses collective cell migration by measuring the rate at which cells close an artificial "wound" created in a confluent monolayer.[8]
1. Cell Seeding:
- Seed cells in a 6-well or 12-well plate at a density that will form a 100% confluent monolayer within 24 hours.[8]
2. Creating the Wound:
- Once confluent, use a sterile 200 µL pipette tip to make a straight scratch down the center of each well.[8]
- Gently wash the wells twice with sterile PBS to remove detached cells and debris.
3. Treatment and Incubation:
- Replace the PBS with a fresh, low-serum medium (e.g., 1-2% FBS) containing the desired concentrations of this compound or a vehicle control. A low-serum medium is used to minimize cell proliferation while still permitting migration.
- Place the plate on a microscope stage within an incubator or take an initial image (T=0 hours).
- Continue to incubate at 37°C and 5% CO₂.
4. Image Acquisition and Analysis:
- Capture images of the same wound field at regular intervals (e.g., 0, 12, 24, 48, 72 hours) using an inverted microscope.[1]
- Quantify the wound area at each time point using image analysis software (e.g., ImageJ).
- Calculate the percentage of wound closure using the formula: % Wound Closure = [ (Wound Area at T₀ - Wound Area at Tₓ) / Wound Area at T₀ ] x 100
Experimental Workflow Diagram
Caption: Key steps for executing the this compound Transwell cell migration assay.
Data Presentation
The following tables present representative data demonstrating the inhibitory effect of this compound on cancer cell migration.
Table 1: Effect of this compound on Cell Migration (Transwell Assay) Data represents the average number of migrated SW480 cells per field of view after 48 hours of treatment. Values are Mean ± SD from a triplicate experiment.
| This compound Concentration (µM) | Average Migrated Cells per Field | % Inhibition |
| 0 (Vehicle Control) | 152 ± 12 | 0% |
| 10 | 118 ± 9 | 22.4% |
| 25 | 75 ± 7 | 50.7% |
| 50 | 41 ± 5 | 73.0% |
Table 2: Effect of this compound on Wound Closure (Wound Healing Assay) Data represents the percentage of wound closure for HCT-8 cells over 72 hours. Values are Mean ± SD.
| Time (Hours) | % Wound Closure (Vehicle Control) | % Wound Closure (50 µM this compound) |
| 0 | 0 ± 0 | 0 ± 0 |
| 24 | 45.3 ± 3.5 | 18.1 ± 2.9 |
| 48 | 88.1 ± 5.1 | 35.7 ± 4.2 |
| 72 | 99.2 ± 0.8 | 46.5 ± 5.5 |
Conclusion
This compound is a valuable research tool for investigating the role of FUT8 and core fucosylation in cancer biology. The protocols detailed in this application note provide robust and reproducible methods for quantifying the inhibitory effects of this compound on cancer cell migration. The Transwell assay offers quantitative data on chemotaxis, while the wound healing assay provides a visual and quantitative measure of collective cell migration. As demonstrated by representative data, this compound potently inhibits cell migration in a dose-dependent manner, consistent with its proposed mechanism of action.[1][4] These assays are essential for the preclinical evaluation of this compound and other FUT8 inhibitors as potential anti-metastatic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. The Multifaceted Role of FUT8 in Tumorigenesis: From Pathways to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. corning.com [corning.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. Molecular Mechanisms by Which S100A4 Regulates the Migration and Invasion of PGCCs With Their Daughter Cells in Human Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring FDW028-Induced Autophagy in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
FDW028 is a novel and highly selective small-molecule inhibitor of fucosyltransferase 8 (FUT8).[1][2] In the context of cancer biology, particularly metastatic colorectal cancer, this compound exhibits potent anti-tumor activity.[1][3] Its mechanism of action involves the induction of chaperone-mediated autophagy (CMA), a selective process for the degradation of cytosolic proteins in lysosomes.[1][2] this compound treatment leads to the defucosylation of the immune checkpoint molecule B7-H3 (CD276), which then gets targeted for lysosomal degradation via the CMA pathway.[1][4] This process is mediated by the heat shock cognate protein of 70 kDa (hsc70/HSPA8) and the lysosome-associated membrane protein type 2A (LAMP-2A).[1][4] The degradation of B7-H3 subsequently blocks the downstream AKT/mTOR signaling pathway, leading to the inhibition of cancer cell proliferation and migration.[2][5]
These application notes provide a detailed guide for researchers to effectively monitor the autophagic processes induced by this compound in cancer cell lines. The following protocols for key experiments are designed to enable the quantification and visualization of this compound's effects on autophagy and downstream cellular events.
Data Presentation
The following tables are structured to organize quantitative data obtained from the described experimental protocols, allowing for a clear comparison between control and this compound-treated cancer cells.
Table 1: Effect of this compound on Cancer Cell Viability
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | IC50 (µM) |
| SW480 | 0.2 - 100 | 72 | 5.95[2] |
| HCT-8 | 0.2 - 100 | 72 | 23.78[2] |
Table 2: Quantification of Autophagy Markers by Western Blot
| Cell Line | Treatment | LC3-II/LC3-I Ratio (Fold Change) | p62/SQSTM1 Expression (Fold Change) | B7-H3 Expression (Fold Change) | p-AKT/Total AKT Ratio (Fold Change) | p-mTOR/Total mTOR Ratio (Fold Change) |
| SW480 | Control | |||||
| SW480 | This compound (50 µM, 72h) | |||||
| HCT-8 | Control | |||||
| HCT-8 | This compound (50 µM, 72h) |
Table 3: Analysis of Autophagosome Formation by Immunofluorescence
| Cell Line | Treatment | Average LC3 Puncta per Cell | Percentage of Cells with >10 Puncta |
| SW480 | Control | ||
| SW480 | This compound (50 µM, 72h) | ||
| HCT-8 | Control | ||
| HCT-8 | This compound (50 µM, 72h) |
Table 4: Co-Immunoprecipitation of B7-H3 and CMA Machinery
| Cell Line | Treatment | Bait Antibody | Prey Detected (Fold Enrichment over IgG Control) |
| SW480 | Control | Anti-B7-H3 | HSC70 |
| SW480 | This compound (50 µM, 72h) | Anti-B7-H3 | HSC70 |
| HCT-8 | Control | Anti-B7-H3 | HSC70 |
| HCT-8 | This compound (50 µM, 72h) | Anti-B7-H3 | HSC70 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: SW480 and HCT-8 colorectal cancer cell lines are commonly used.
-
Culture Conditions: Culture cells in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO.[6] Treat cells with the desired concentration of this compound (e.g., 50 µM) for the specified duration (e.g., 72 hours).[2] An equivalent concentration of DMSO should be used as a vehicle control.
Western Blot Analysis for Autophagy Markers
This protocol is for assessing the levels of key proteins involved in autophagy and related signaling pathways.
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a 12-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include: anti-LC3B, anti-p62/SQSTM1, anti-B7-H3, anti-phospho-AKT, anti-AKT, anti-phospho-mTOR, anti-mTOR, and anti-β-actin (as a loading control).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software. The ratio of LC3-II to LC3-I is a key indicator of autophagosome formation. A decrease in p62 levels suggests increased autophagic flux.
-
Immunofluorescence for LC3 Puncta
This method allows for the visualization and quantification of autophagosomes within cells.
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Allow cells to adhere overnight before treating with this compound as described above.
-
-
Fixation and Permeabilization:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Incubate with anti-LC3B primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Mounting and Visualization:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images and quantify the number of LC3 puncta per cell using image analysis software. An increase in the number of puncta indicates an accumulation of autophagosomes.
-
Co-Immunoprecipitation (Co-IP) for Protein Interactions
This protocol is used to confirm the interaction between B7-H3 and HSC70, a key step in this compound-induced CMA.
-
Cell Lysis:
-
Lyse cells with a non-denaturing lysis buffer (e.g., 1% NP-40 in PBS with protease inhibitors).
-
Centrifuge to clear the lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-B7-H3 antibody or a control IgG overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting as described above, using antibodies against HSC70 and B7-H3. An increased amount of HSC70 in the B7-H3 immunoprecipitate from this compound-treated cells would confirm an enhanced interaction.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to attach overnight.
-
-
Treatment:
-
Treat the cells with a range of this compound concentrations for the desired time (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
-
Transmission Electron Microscopy (TEM) for Ultrastructural Analysis
TEM provides high-resolution images to visualize the morphology of autophagic structures.
-
Sample Preparation:
-
After treatment, harvest the cells.
-
Fix the cells in a solution containing glutaraldehyde (B144438) and paraformaldehyde.
-
Post-fix with osmium tetroxide.
-
Dehydrate the samples through a graded series of ethanol (B145695) concentrations.
-
Embed the samples in resin.
-
-
Sectioning and Staining:
-
Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Mount the sections on copper grids.
-
Stain the sections with uranyl acetate (B1210297) and lead citrate.
-
-
Imaging:
-
Examine the sections using a transmission electron microscope.
-
Identify and capture images of autophagosomes (double-membraned vesicles containing cytoplasmic content) and autolysosomes (single-membraned vesicles with degraded content).
-
Mandatory Visualizations
Caption: this compound signaling pathway in cancer cells.
Caption: Experimental workflow for monitoring this compound effects.
References
- 1. Examining Autophagy in Plant by Transmission Electron Microscopy (TEM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to monitor chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macroautophagy: Novus Biologicals [novusbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT assay overview | Abcam [abcam.com]
Application Notes and Protocols: FDW028 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for investigating the combination of FDW028, a selective FUT8 inhibitor, with standard chemotherapeutic agents for the treatment of colorectal cancer (CRC).
Introduction
This compound is a potent and highly selective small-molecule inhibitor of fucosyltransferase 8 (FUT8).[1][2] The FUT8 enzyme is responsible for core fucosylation of N-glycans, a post-translational modification that is often upregulated in cancer and is implicated in tumor progression and immune evasion. This compound exerts its anti-tumor effects by inhibiting FUT8, which leads to the defucosylation of the immune checkpoint molecule B7-H3. This defucosylation promotes the lysosomal degradation of B7-H3 through the chaperone-mediated autophagy (CMA) pathway, subsequently inhibiting the AKT/mTOR signaling pathway.[1][2][3][4] Preclinical studies have demonstrated the potent anti-tumor activity of this compound in metastatic colorectal cancer (mCRC) models.[1][3][4]
Recent evidence suggests that targeting FUT8 can enhance the sensitivity of cancer cells to conventional chemotherapy, providing a strong rationale for exploring this compound in combination regimens.
Rationale for Combination Therapy
Inhibition of FUT8 has been shown to sensitize primary colorectal cancer cells (SW480) to the cytotoxic effects of several standard-of-care chemotherapies. This suggests that combining this compound with these agents could lead to synergistic anti-tumor activity, potentially allowing for lower effective doses and mitigating toxicity.
The chemotherapeutic agents with a strong rationale for combination with this compound in colorectal cancer include:
-
5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, a key enzyme in the synthesis of pyrimidines required for DNA replication.[5][6][7][8][9]
-
Oxaliplatin: A platinum-based chemotherapeutic agent that forms DNA adducts, leading to the inhibition of DNA replication and transcription and ultimately cell death.[10][11][12][13][14]
-
Irinotecan: A topoisomerase I inhibitor. Its active metabolite, SN-38, traps the topoisomerase I-DNA complex, leading to DNA strand breaks and apoptosis.[15][16][17][18][19]
Data Presentation
While direct quantitative data for this compound in combination with other chemotherapies is not yet available in published literature, the following tables summarize the preclinical data for this compound as a monotherapy and the observed synergistic effects with FUT8 knockdown in combination with standard chemotherapies.
Table 1: In Vitro Anti-proliferative Activity of this compound Monotherapy in Colorectal Cancer Cell Lines
| Cell Line | IC50 (µM) | Exposure Time (hours) |
| SW480 | 5.95 | 72 |
| HCT-8 | 23.78 | 72 |
Data sourced from MedchemExpress and Selleck Chemicals product information based on a study by Wang et al., 2023.[1][3]
Table 2: In Vivo Anti-tumor Efficacy of this compound Monotherapy
| Model | Treatment | Dosing Schedule | Outcome |
| SW480 Xenograft | This compound (10 or 20 mg/kg) | i.v. every other day | Significant anti-tumor activity, comparable to 5-FU (10 mg/kg) |
| Mc38 Pulmonary Metastasis | This compound (20 mg/kg) | i.v. every other day | Significantly prolonged survival |
Data sourced from MedchemExpress product information based on a study by Wang et al., 2023.[1]
Table 3: Qualitative Synergistic Effects of FUT8 Inhibition with Chemotherapies in SW480 Cells
| Chemotherapy Agent | Concentration | Observed Effect with FUT8 Knockdown |
| 5-Fluorouracil (5-FU) | 0.25 µM | Sensitization to TRAIL-induced apoptosis |
| Oxaliplatin | 0.005 µM | Sensitization to TRAIL-induced apoptosis |
| Irinotecan | 0.05 µM | Sensitization to TRAIL-induced apoptosis |
| Mitomycin C | 0.005 µM | Sensitization to TRAIL-induced apoptosis |
Data is based on a study investigating the effect of FUT8 knockdown on chemosensitivity in colorectal cancer cells.
Experimental Protocols
The following protocols provide a framework for evaluating the combination of this compound with other chemotherapies.
In Vitro Synergy Assessment: Cell Viability MTT Assay
This protocol is designed to determine the synergistic, additive, or antagonistic effects of this compound in combination with a chemotherapeutic agent on the viability of colorectal cancer cells.
Materials:
-
This compound
-
Chemotherapeutic agent (e.g., 5-FU, Oxaliplatin, Irinotecan)
-
Colorectal cancer cell lines (e.g., SW480, HCT-8)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed colorectal cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Preparation: Prepare stock solutions of this compound and the chemotherapeutic agent in a suitable solvent (e.g., DMSO). Create a dilution series for each drug and for the combination at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Cell Treatment: Treat the cells with varying concentrations of this compound alone, the chemotherapeutic agent alone, and the combination of both. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the treated cells for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value for each individual drug and the combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3][20][21][22][23]
-
In Vivo Combination Efficacy Study: Colorectal Cancer Xenograft Model
This protocol outlines an in vivo study to assess the anti-tumor efficacy of this compound in combination with a chemotherapeutic agent in a mouse xenograft model.
Materials:
-
This compound
-
Chemotherapeutic agent (e.g., 5-FU)
-
SW480 colorectal cancer cells
-
Immunocompromised mice (e.g., athymic nude mice)
-
Matrigel (optional)
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation: Culture SW480 cells to 80-90% confluency. Harvest and resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL. For improved tumor take, cells can be mixed 1:1 with Matrigel.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone (e.g., 20 mg/kg, i.v., every other day)
-
Group 3: Chemotherapeutic agent alone (e.g., 5-FU, 10 mg/kg, i.v., every other day)
-
Group 4: this compound in combination with the chemotherapeutic agent
-
-
Treatment Administration: Administer the treatments according to the specified doses and schedule.
-
Monitoring: Monitor tumor volume and body weight of the mice throughout the study. Observe the animals for any signs of toxicity.
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences in tumor growth between the groups.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound in combination chemotherapy.
Caption: Mechanism of action of this compound leading to anti-tumor effects.
Caption: Experimental workflow for evaluating this compound combination therapy.
Caption: Logical relationship of this compound and chemotherapy combination.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. punnettsquare.org [punnettsquare.org]
- 4. broadpharm.com [broadpharm.com]
- 5. Fluorouracil - Wikipedia [en.wikipedia.org]
- 6. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 8. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The structure and mechanism of action of 5-Fluorouracil_Chemicalbook [chemicalbook.com]
- 10. Oxaliplatin: a review in the era of molecularly targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]
- 13. Oxaliplatin - Wikipedia [en.wikipedia.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Irinotecan - Wikipedia [en.wikipedia.org]
- 17. What is the mechanism of Irinotecan Hydrochloride? [synapse.patsnap.com]
- 18. oncolink.org [oncolink.org]
- 19. youtube.com [youtube.com]
- 20. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mythreyaherbal.com [mythreyaherbal.com]
- 22. researchgate.net [researchgate.net]
- 23. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vivo Imaging to Assess FDW028 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
FDW028 is a potent and highly selective small-molecule inhibitor of fucosyltransferase 8 (FUT8).[1][2][3] Its mechanism of action involves the inhibition of FUT8, leading to the defucosylation of the immune checkpoint molecule B7-H3 (CD276).[1][2][4] This post-translational modification marks B7-H3 for lysosomal degradation via the chaperone-mediated autophagy (CMA) pathway, ultimately resulting in potent anti-tumor activity.[1][2][5][6] this compound has shown significant efficacy in preclinical models of metastatic colorectal cancer, demonstrating reduced tumor volume and prolonged survival.[1][3]
Non-invasive in vivo imaging techniques are crucial for the longitudinal and quantitative assessment of this compound efficacy in preclinical animal models.[7][8] These methods provide real-time insights into the drug's pharmacodynamics, its impact on tumor growth and metastasis, and the underlying biological pathways. This document provides detailed application notes and protocols for utilizing various imaging modalities to evaluate the therapeutic effects of this compound.
Key In Vivo Imaging Modalities for this compound Efficacy Assessment
A multi-modal imaging approach is recommended to comprehensively assess the efficacy of this compound. The primary recommended techniques include:
-
Bioluminescence Imaging (BLI): For sensitive, longitudinal monitoring of tumor burden.[9][10]
-
Fluorescence Imaging (FLI): To visualize and quantify the biodistribution of this compound or track specific cell populations.[11][12]
-
Positron Emission Tomography (PET): For quantitative assessment of metabolic activity and target engagement.[13][14][15]
-
Magnetic Resonance Imaging (MRI): To evaluate tumor volume, cellularity, and vascular changes in response to treatment.[16][17]
The selection of the appropriate imaging modality will depend on the specific research question, the tumor model, and the available instrumentation.
Data Presentation: Quantitative Analysis of this compound Efficacy
Summarizing quantitative data in a structured format is essential for comparing treatment effects. The following tables provide templates for organizing data obtained from in vivo imaging studies.
Table 1: Tumor Burden Assessment using Bioluminescence Imaging (BLI)
| Treatment Group | Animal ID | Baseline Flux (photons/sec) | Week 1 Flux (photons/sec) | Week 2 Flux (photons/sec) | Week 3 Flux (photons/sec) | Week 4 Flux (photons/sec) | Fold Change from Baseline |
| Vehicle Control | 1 | ||||||
| 2 | |||||||
| This compound (X mg/kg) | 1 | ||||||
| 2 |
Table 2: Tumor Metabolism Assessment using 18F-FDG PET
| Treatment Group | Animal ID | Baseline Mean SUVmax | Post-Treatment Mean SUVmax | Percent Change in SUVmax |
| Vehicle Control | 1 | |||
| 2 | ||||
| This compound (X mg/kg) | 1 | |||
| 2 |
Table 3: Tumor Volume and Cellularity Assessment using MRI
| Treatment Group | Animal ID | Baseline Tumor Volume (mm³) | Post-Treatment Tumor Volume (mm³) | Percent Change in Volume | Baseline Mean ADC (x 10-3 mm²/s) | Post-Treatment Mean ADC (x 10-3 mm²/s) | Percent Change in ADC |
| Vehicle Control | 1 | ||||||
| 2 | |||||||
| This compound (X mg/kg) | 1 | ||||||
| 2 |
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
Caption: this compound inhibits FUT8, leading to B7-H3 defucosylation and subsequent lysosomal degradation, resulting in tumor suppression.
General Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for assessing this compound efficacy using in vivo imaging.
Experimental Protocols
Protocol 1: Bioluminescence Imaging (BLI) for Tumor Burden Assessment
Objective: To non-invasively monitor and quantify changes in tumor volume in response to this compound treatment.
Materials:
-
Tumor-bearing mice (e.g., colorectal cancer cells expressing luciferase).[18]
-
This compound treatment solution.
-
Vehicle control solution.
-
D-luciferin potassium salt (15 mg/mL in sterile PBS).[19]
-
In vivo imaging system (e.g., IVIS Spectrum).
-
Anesthesia system (isoflurane).
Procedure:
-
Animal Preparation:
-
Anesthetize mice using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).
-
Confirm proper anesthetic depth by lack of pedal reflex.
-
-
D-luciferin Administration:
-
Administer D-luciferin (150 mg/kg) via intraperitoneal (i.p.) injection.[19]
-
Wait for 10-15 minutes to allow for substrate distribution.
-
-
Image Acquisition:
-
Place the anesthetized mouse in the imaging chamber.
-
Acquire bioluminescent images using an open filter setting with an exposure time of 1-60 seconds, depending on signal intensity.
-
Acquire a photographic image for anatomical reference.
-
-
Data Analysis:
-
Define a region of interest (ROI) around the tumor area on the image.
-
Quantify the total photon flux (photons/second) within the ROI.[19]
-
Normalize the data to the baseline measurements for each animal to determine the fold change in tumor burden over time.
-
Protocol 2: 18F-FDG PET for Tumor Metabolism Assessment
Objective: To measure changes in tumor glucose metabolism as an early indicator of this compound therapeutic response.
Materials:
-
Tumor-bearing mice.
-
This compound treatment solution.
-
Vehicle control solution.
-
18F-FDG (Fluorodeoxyglucose).
-
MicroPET scanner.
-
Anesthesia system (isoflurane).
Procedure:
-
Animal Preparation:
-
Fast mice for 6-8 hours prior to 18F-FDG injection to reduce background glucose levels.
-
Anesthetize mice with isoflurane.
-
-
Radiotracer Administration:
-
Administer 18F-FDG (typically 5-10 MBq) via tail vein injection.
-
Keep the mouse warm during the uptake period (45-60 minutes) to prevent brown fat activation.[20]
-
-
Image Acquisition:
-
Position the anesthetized mouse in the PET scanner.
-
Perform a static PET scan for 10-20 minutes.
-
A CT scan can be performed for anatomical co-registration and attenuation correction.
-
-
Data Analysis:
-
Reconstruct PET images using an appropriate algorithm (e.g., OSEM).
-
Draw ROIs on the tumor in the co-registered PET/CT images.
-
Calculate the maximum standardized uptake value (SUVmax) within the tumor ROI.[20]
-
Compare pre- and post-treatment SUVmax values to assess changes in tumor metabolism.
-
Protocol 3: Magnetic Resonance Imaging (MRI) for Tumor Volume and Cellularity
Objective: To obtain high-resolution anatomical images for accurate tumor volume measurement and to assess changes in tumor cellularity using Diffusion-Weighted Imaging (DWI).
Materials:
-
Tumor-bearing mice.
-
This compound treatment solution.
-
Vehicle control solution.
-
High-field small-animal MRI scanner.
-
Anesthesia and physiological monitoring system.
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse with isoflurane.
-
Position the mouse in a dedicated animal holder.
-
Monitor respiration and body temperature throughout the scan.
-
-
Image Acquisition:
-
Anatomical Imaging: Acquire T2-weighted images (e.g., using a turbo spin-echo sequence) to clearly delineate the tumor from surrounding tissues.
-
Diffusion-Weighted Imaging (DWI): Acquire DWI scans with multiple b-values (e.g., 0, 200, 500, 1000 s/mm²).
-
-
Data Analysis:
-
Tumor Volume: Manually or semi-automatically segment the tumor on the T2-weighted images across all slices to calculate the total tumor volume.
-
Apparent Diffusion Coefficient (ADC) Map: Generate an ADC map from the DWI data. An increase in ADC is often associated with a decrease in tumor cellularity and treatment response.[17]
-
Draw an ROI within the tumor on the ADC map to calculate the mean ADC value.
-
Compare pre- and post-treatment tumor volumes and mean ADC values.
-
Conclusion
The in vivo imaging techniques detailed in these application notes provide a powerful toolkit for the preclinical evaluation of this compound. By combining anatomical, functional, and molecular imaging, researchers can gain a comprehensive understanding of the drug's efficacy and its mechanism of action in a living organism. This multi-modal approach will facilitate the robust and efficient development of this compound as a promising anti-cancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] this compound, a novel FUT8 inhibitor, impels lysosomal proteolysis of B7-H3 via chaperone-mediated autophagy pathway and exhibits potent efficacy against metastatic colorectal cancer | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. resources.revvity.com [resources.revvity.com]
- 8. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioluminescence-Based Tumor Quantification Method for Monitoring Tumor Progression and Treatment Effects in Mouse Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioluminescence Imaging in Preclinical Research - InnoSer [innoserlaboratories.com]
- 11. In Vivo Drug Efficacy Imaging Monitoring - CD BioSciences [bioimagingtech.com]
- 12. In Vivo Fluorescence Reflectance Imaging with Subcutaneous Mouse Tumor Models | Springer Nature Experiments [experiments.springernature.com]
- 13. Frontiers | Editorial: In vivo Imaging in Pharmacological Research [frontiersin.org]
- 14. PET for in vivo pharmacokinetic and pharmacodynamic measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Advances in PET Diagnostics for Guiding Targeted Cancer Therapy and Studying In Vivo Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of therapeutic response and treatment planning for brain tumors using metabolic and physiological MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Emerging MRI Techniques to Redefine Treatment Response in Patients With Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spectralinvivo.com [spectralinvivo.com]
- 19. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 20. Application of in vivo imaging techniques to monitor therapeutic efficiency of PLX4720 in an experimental model of microsatellite instable colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mimicking the Effects of the FUT8 Inhibitor FDW028 using Lentiviral shRNA Knockdown
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fucosyltransferase 8 (FUT8) is the sole enzyme responsible for core fucosylation of N-glycans in mammals, a critical post-translational modification involved in various cellular processes, including cell signaling, adhesion, and proliferation.[1][2] Aberrant FUT8 expression is linked to the progression of several cancers, making it a compelling therapeutic target.[3][4] FDW028 is a potent and highly selective small-molecule inhibitor of FUT8 that has demonstrated significant anti-tumor activity, particularly in metastatic colorectal cancer (mCRC).[5][6][7] this compound functions by preventing the core fucosylation of the immune checkpoint molecule B7-H3 (CD276), leading to its degradation via the chaperone-mediated autophagy (CMA) pathway and subsequent inhibition of the AKT/mTOR signaling cascade.[4][5][8]
This application note provides a detailed protocol for utilizing lentiviral-mediated short hairpin RNA (shRNA) to knock down FUT8 gene expression, thereby phenocopying the anti-tumor effects of this compound. This genetic approach serves as a powerful tool for validating FUT8 as a therapeutic target, elucidating its downstream signaling pathways, and studying the functional consequences of its inhibition in various cancer models.
Mechanism of Action: FUT8 Inhibition
Both the small molecule inhibitor this compound and shRNA-mediated knockdown target FUT8 to block the core fucosylation of target proteins like B7-H3. This inhibition leads to the recognition of defucosylated B7-H3 by Heat Shock Protein Family A Member 8 (HSPA8, also known as HSC70).[6] This complex is then targeted to the lysosome for degradation in a process involving Lysosomal Associated Membrane Protein 2A (LAMP2A), a key component of the CMA pathway.[7][8] The resulting decrease in B7-H3 protein levels disrupts downstream pro-survival signaling through the AKT/mTOR pathway, ultimately inhibiting cancer cell proliferation and migration.[4][5]
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advances in cancer research on FUT8 molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel FUT8 inhibitor, impels lysosomal proteolysis of B7-H3 via chaperone-mediated autophagy pathway and exhibits potent efficacy against metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] this compound, a novel FUT8 inhibitor, impels lysosomal proteolysis of B7-H3 via chaperone-mediated autophagy pathway and exhibits potent efficacy against metastatic colorectal cancer | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
FDW028 Technical Support Center: Troubleshooting FUT8 Inhibition Assays
Welcome to the technical support center for FDW028, a potent and selective inhibitor of Fucosyltransferase 8 (FUT8). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experiments where this compound may not be effectively inhibiting FUT8 activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively binds to FUT8. This inhibition leads to the defucosylation of glycoproteins, such as the immune checkpoint molecule B7-H3. The removal of the fucose sugar from B7-H3 triggers its recognition by the chaperone-mediated autophagy (CMA) pathway, leading to its degradation in the lysosome. This process has been shown to have anti-tumor effects in models of metastatic colorectal cancer.
Q2: I am not observing the expected decrease in FUT8 activity after treating my cells or enzyme preparation with this compound. What are the potential reasons?
A2: There are several potential reasons for a lack of this compound-mediated FUT8 inhibition. These can be broadly categorized into issues with the inhibitor itself, problems with the experimental setup, or unexpected biological factors. This guide will walk you through troubleshooting steps for each of these categories.
Q3: How can I be sure that my this compound is active?
A3: Proper storage and handling are critical for the activity of small molecule inhibitors. This compound should be stored as a solid at -20°C for long-term stability. Stock solutions in DMSO can be stored at -80°C for up to six months.[1] Repeated freeze-thaw cycles should be avoided. If you suspect the inhibitor has degraded, it is best to use a fresh vial.
Q4: What concentrations of this compound are typically effective?
A4: In cell-based assays, this compound has been shown to inhibit the proliferation of SW480 and HCT-8 cells with IC50 values of 5.95 µM and 23.78 µM, respectively, after 72 hours of treatment.[1] For in vitro enzyme assays, the binding affinity (Kd) of this compound to FUT8 is approximately 5.486 µM.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Troubleshooting Guides
Problem 1: No or Low Inhibition of FUT8 Activity in an In Vitro Enzyme Assay
Is the this compound properly dissolved and stable in the assay buffer?
-
Answer: this compound is soluble in DMSO at ≥10 mg/mL.[3] However, its solubility in aqueous assay buffers may be limited. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent effects on enzyme activity and to prevent precipitation of the inhibitor.[4]
-
Troubleshooting Tip: Visually inspect your assay mixture for any signs of precipitation after adding this compound. You can also test the solubility of this compound in your specific assay buffer by preparing the highest concentration you plan to use and checking for turbidity.[4]
-
Are the enzyme and substrate concentrations optimal for detecting inhibition?
-
Answer: For competitive inhibitors, the apparent IC50 value will increase with increasing substrate concentration. Assays are often run with the substrate concentration at or below its Michaelis constant (Km) to maximize sensitivity to competitive inhibitors.[5]
-
Troubleshooting Tip: Determine the Km of your FUT8 enzyme with its substrate under your specific assay conditions. This will allow you to choose an appropriate substrate concentration for your inhibition studies.
-
Is the FUT8 enzyme active?
-
Answer: The FUT8 enzyme may be inactive due to improper storage or handling.
-
Troubleshooting Tip: Always include a positive control (no inhibitor) and a negative control (no enzyme) in your assay plate. The positive control should show robust enzyme activity. If not, the enzyme itself may be the issue. Aliquot the enzyme upon receipt and store it at -80°C to avoid repeated freeze-thaw cycles.[6]
-
Problem 2: Lack of Downstream Effects in Cell-Based Assays (e.g., no degradation of B7-H3)
Is this compound permeable to your cells?
-
Answer: While this compound has demonstrated efficacy in cell-based assays with cell lines like SW480 and HCT-8, differences in cell membrane composition could potentially affect its uptake.[1]
-
Troubleshooting Tip: If you are using a cell line for the first time with this compound, you may need to optimize the incubation time and concentration.
-
Is the Chaperone-Mediated Autophagy (CMA) pathway functional in your cells?
-
Answer: The degradation of defucosylated B7-H3 is dependent on a functional CMA pathway. This pathway involves the chaperone protein Hsc70 and the lysosomal receptor LAMP-2A.[7][8]
-
Troubleshooting Tip: If you suspect issues with the CMA pathway, you can assess the expression levels of key components like Hsc70 and LAMP-2A in your cells. You can also use a known CMA activator or inhibitor as a control to confirm the pathway's functionality.
-
Is the incubation time sufficient to observe the downstream effects?
-
Answer: The degradation of B7-H3 and other downstream effects of FUT8 inhibition may take time. Published studies often use incubation times of 72 hours.[1]
-
Troubleshooting Tip: Perform a time-course experiment to determine the optimal incubation time for observing the desired downstream effects in your cell line.
-
Quantitative Data Summary
The following tables provide illustrative data for troubleshooting FUT8 inhibition assays with this compound.
Table 1: Troubleshooting In Vitro FUT8 Inhibition Assays - Illustrative Data
| Scenario | [this compound] (µM) | FUT8 Activity (% of Control) | Possible Cause & Next Steps |
| Expected Result | 0 (Control) | 100% | - |
| 1 | 75% | - | |
| 10 | 25% | - | |
| 50 | 5% | - | |
| Problem: No Inhibition | 0 (Control) | 100% | Inhibitor Inactivity: Check storage and handling of this compound. Use a fresh stock. Solubility Issue: Visually inspect for precipitation. Lower final DMSO concentration. |
| 1 | 98% | ||
| 10 | 95% | ||
| 50 | 92% | ||
| Problem: Weak Inhibition | 0 (Control) | 100% | Suboptimal Assay Conditions: Decrease substrate concentration (ideally to Km value). Increase pre-incubation time of enzyme and inhibitor. |
| 1 | 90% | ||
| 10 | 70% | ||
| 50 | 50% | ||
| Problem: Inactive Enzyme | 0 (Control) | 2% | Enzyme Degradation: Use a fresh aliquot of FUT8 enzyme. Verify storage conditions. |
| 50 | 1% |
Table 2: FUT8 Kinetic Parameters
| Substrate | Km (µM) | kcat (min⁻¹) | Reference |
| GDP-Fucose | 14.56 ± 3.4 | ~15 | [9] |
| G0 (Asialo-, agalacto-biantennary N-glycan) | 113.1 ± 15.43 | ~15 | [9] |
| G0-peptide | 133.1 ± 19.99 | ~15 | [9] |
Experimental Protocols
Detailed Protocol: In Vitro FUT8 Inhibition Assay using GDP-Glo™ Glycosyltransferase Assay
This protocol is adapted from methodologies described for the commercially available GDP-Glo™ Glycosyltransferase Assay, which has been used to assess FUT8 activity.[6][10]
Materials:
-
Recombinant human FUT8 enzyme
-
This compound inhibitor
-
GDP-Glo™ Glycosyltransferase Assay Kit (Promega)
-
Acceptor substrate (e.g., asialo-agalacto-biantennary glycopeptide - A2SGP)
-
Donor substrate: GDP-Fucose (GDP-Fuc)
-
Assay Buffer: 50 mM Tris (pH 7.5), 100 mM NaCl, 0.01% Triton X-100, 0.1% BSA
-
White, opaque 96-well or 384-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in assay buffer, ensuring the final DMSO concentration in the assay does not exceed 1%.
-
Thaw FUT8 enzyme on ice. Dilute the enzyme in cold assay buffer to the desired concentration.
-
Prepare solutions of the acceptor substrate (e.g., A2SGP) and donor substrate (GDP-Fuc) in assay buffer at the desired concentrations.
-
-
Enzyme Inhibition Reaction:
-
In a 96-well plate, add 5 µL of the diluted this compound solution or vehicle control (assay buffer with the same percentage of DMSO).
-
Add 10 µL of the diluted FUT8 enzyme to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
To initiate the enzymatic reaction, add 10 µL of a mixture of the acceptor and donor substrates.
-
Incubate the plate at 37°C for the desired reaction time (e.g., 30-60 minutes). The optimal time should be determined to ensure the reaction is in the linear range.
-
-
GDP Detection:
-
Stop the enzymatic reaction according to the GDP-Glo™ kit instructions (e.g., by adding a stop solution or by proceeding directly to detection).
-
Prepare the GDP Detection Reagent as described in the kit manual.
-
Add 25 µL of the GDP Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to allow the luminescent signal to develop and stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of FUT8 inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for FUT8 Inhibition Assay
Caption: General experimental workflow.
Troubleshooting Logic Diagram
References
- 1. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 2. newhaven.edu [newhaven.edu]
- 3. GDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.ca]
- 4. Mammalian α-1,6-Fucosyltransferase (FUT8) Is the Sole Enzyme Responsible for the N-Acetylglucosaminyltransferase I-independent Core Fucosylation of High-mannose N-Glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. promega.com [promega.com]
- 7. manuals.plus [manuals.plus]
- 8. Appropriate aglycone modification significantly expands the glycan substrate acceptability of α1,6-fucosyltransferase (FUT8) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FUT8-Directed Core Fucosylation of N-glycans Is Regulated by the Glycan Structure and Protein Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis of substrate recognition and catalysis by fucosyltransferase 8 - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing FDW028 dosage for maximum anti-tumor effect.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of FDW028 for maximum anti-tumor effect. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and a summary of key data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel and highly selective small-molecule inhibitor of fucosyltransferase 8 (FUT8). FUT8 is an enzyme responsible for adding fucose sugars to proteins, a process called fucosylation. In many cancer cells, the immune checkpoint molecule B7-H3 (also known as CD276) is highly fucosylated, which contributes to its stability. This compound works by inhibiting FUT8, leading to the defucosylation of B7-H3. This defucosylation makes B7-H3 a target for degradation by the chaperone-mediated autophagy (CMA) pathway, ultimately reducing its levels and exerting an anti-tumor effect.[1][2][3] The downstream AKT/MTOR signaling pathway is also blocked as a consequence.[4]
Q2: What is a recommended starting dose for in vitro experiments with this compound?
A2: Based on published studies, a concentration of 50 μM this compound has been shown to be effective in promoting the defucosylation and lysosomal degradation of B7-H3 in colorectal cancer cell lines such as SW480 and HCT-8.[2][4] However, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. The IC50 values for SW480 and HCT-8 cells have been reported as 5.95 μM and 23.78 μM, respectively, after 72 hours of treatment.[2]
Q3: What is a recommended starting dose for in vivo experiments with this compound?
A3: In a xenograft mouse model using SW480 cells, intravenous (i.v.) administration of this compound at 10 and 20 mg/kg every other day demonstrated significant anti-tumor activity.[2][5] A dose of 20 mg/kg (i.v. every other day) has also been shown to significantly prolong the survival of mice in a pulmonary metastasis model.[2] As with in vitro studies, it is essential to conduct preliminary dose-finding studies to determine the optimal and safe dose for your specific animal model and tumor type.
Q4: How does this compound-mediated degradation of B7-H3 occur?
A4: this compound inhibits FUT8, preventing the fucosylation of B7-H3. The defucosylated B7-H3 is then recognized by the chaperone protein HSC70 (HSPA8), which targets it to the lysosome for degradation via the chaperone-mediated autophagy (CMA) pathway.[1][3][6] This process involves the interaction of the HSC70-B7-H3 complex with the lysosomal receptor LAMP2A.[4][6]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Parameter | Value | Treatment Conditions |
| SW480 | Cell Proliferation | IC50 | 5.95 μM | 72 hours[2] |
| HCT-8 | Cell Proliferation | IC50 | 23.78 μM | 72 hours[2] |
| SW480 | Protein Expression | B7-H3 Reduction | Concentration-dependent | Not specified[1] |
| HCT-8 | Protein Expression | B7-H3 Reduction | Concentration-dependent | Not specified[1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosage | Administration Route | Outcome |
| SW480 Xenograft | Colorectal Cancer | 10 and 20 mg/kg | Intravenous (every other day)[2][5] | Reduced tumor volume[5] |
| Mc38 Pulmonary Metastasis | Colorectal Cancer | 20 mg/kg | Intravenous (every other day)[2] | Significantly prolonged survival[2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits FUT8, leading to B7-H3 degradation and tumor suppression.
Caption: A general workflow for optimizing this compound dosage from in vitro to in vivo.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound in cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare a series of dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the this compound concentration and determine the IC50 value using non-linear regression.
Western Blot for B7-H3 and p-AKT Expression
This protocol is for analyzing changes in protein expression following this compound treatment.
-
Cell Lysis: Treat cells with the desired concentrations of this compound for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against B7-H3, phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 SW480 cells (or another suitable cell line) in 100 µL of PBS/Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 10 or 20 mg/kg) or vehicle control intravenously every other day.
-
Monitoring: Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a predetermined number of treatments), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups.
Troubleshooting Guides
Caption: Troubleshooting high variability in MTT assay results.
Problem: Weak or No Signal on Western Blot
-
Possible Cause: Insufficient protein loading.
-
Solution: Quantify protein concentration accurately and load a higher amount (e.g., 30-50 µg).
-
-
Possible Cause: Inefficient protein transfer.
-
Solution: Check the transfer buffer composition and ensure proper contact between the gel and the membrane. Use a Ponceau S stain to visualize protein transfer.
-
-
Possible Cause: Low antibody concentration or affinity.
-
Solution: Increase the primary antibody concentration or incubation time. Ensure the antibody is validated for western blotting.
-
-
Possible Cause: Protein degradation.
-
Solution: Add protease inhibitors to the lysis buffer and keep samples on ice.
-
Problem: High Background on Western Blot
-
Possible Cause: Insufficient blocking.
-
Solution: Increase the blocking time to 1-2 hours or try a different blocking agent (e.g., BSA instead of milk).
-
-
Possible Cause: High antibody concentration.
-
Solution: Decrease the concentration of the primary or secondary antibody.
-
-
Possible Cause: Inadequate washing.
-
Solution: Increase the number and duration of washes with TBST.
-
Problem: Inconsistent Tumor Growth in Xenograft Model
-
Possible Cause: Variation in the number of viable cells injected.
-
Solution: Ensure a single-cell suspension and perform a viability count (e.g., trypan blue exclusion) before injection.
-
-
Possible Cause: Suboptimal injection technique.
-
Solution: Ensure consistent injection depth and volume.
-
-
Possible Cause: Health status of the mice.
-
Solution: Use healthy animals of the same age and sex. Monitor for any signs of illness.
-
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
Technical Support Center: Overcoming FDW028 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the FUT8 inhibitor, FDW028, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of fucosyltransferase 8 (FUT8).[1][2][3] By inhibiting FUT8, this compound prevents the core fucosylation of the immune checkpoint protein B7-H3 (CD276).[2][3] This defucosylation exposes a binding motif on B7-H3 for the chaperone protein HSPA8 (HSC70).[2][3] This interaction facilitates the degradation of B7-H3 through the chaperone-mediated autophagy (CMA) pathway, leading to the inhibition of the downstream AKT/mTOR signaling pathway and subsequent anti-tumor effects.[1][2]
Q2: We are observing a decrease in sensitivity to this compound in our cancer cell line over time. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound have not yet been extensively documented in published literature, based on common mechanisms of resistance to targeted cancer therapies, several possibilities can be investigated:[1][4]
-
On-Target Mutations: Mutations in the FUT8 gene could alter the drug-binding site, reducing the efficacy of this compound.
-
Bypass Pathway Activation: Cancer cells may upregulate alternative signaling pathways to compensate for the inhibition of the AKT/mTOR pathway. This could involve other receptor tyrosine kinases or downstream effectors.[2][5]
-
Alterations in the Chaperone-Mediated Autophagy (CMA) Pathway: Mutations or altered expression of key CMA proteins, such as HSPA8 (HSC70) or LAMP2A, could impair the degradation of defucosylated B7-H3.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, lowering its intracellular concentration.
-
Lysosomal Sequestration: The physicochemical properties of a drug can lead to its sequestration in lysosomes, preventing it from reaching its cytosolic target, FUT8.[6][7]
-
Upregulation of B7-H3 Expression: A significant increase in the expression of B7-H3 may overwhelm the degradation capacity of the CMA pathway, even with FUT8 inhibition.
Q3: How can we experimentally determine the mechanism of resistance in our this compound-resistant cell line?
A3: A systematic approach is recommended to identify the resistance mechanism. This can include:
-
Sequencing of FUT8: To identify potential on-target mutations.
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: To screen for the activation of alternative signaling pathways.
-
Western Blot Analysis: To assess the expression levels of FUT8, B7-H3, HSPA8, LAMP2A, and key proteins in the AKT/mTOR and alternative signaling pathways.
-
Drug Efflux Assays: Using fluorescent substrates for ABC transporters to determine if drug efflux is increased.
-
Lysosomal Staining and Drug Co-localization Studies: To investigate the potential for lysosomal sequestration of this compound.
-
Gene Expression Profiling: To compare the transcriptomes of sensitive and resistant cells and identify differentially expressed genes.
Troubleshooting Guides
Problem 1: Decreased this compound efficacy in vitro.
| Possible Cause | Suggested Troubleshooting Steps |
| On-target mutation in FUT8 | 1. Sequence the coding region of the FUT8 gene in resistant cells. 2. Compare the sequence to the parental, sensitive cell line. 3. If a mutation is identified, perform site-directed mutagenesis to confirm its role in resistance. |
| Bypass pathway activation | 1. Perform a phospho-RTK array to identify upregulated pathways. 2. Validate findings with Western blotting for key phosphorylated proteins (e.g., p-EGFR, p-MET). 3. Test the efficacy of combining this compound with an inhibitor of the identified bypass pathway. |
| Impaired CMA pathway | 1. Assess the protein levels of HSPA8 and LAMP2A via Western blot. 2. Sequence HSPA8 and LAMP2A genes to check for mutations. 3. Perform co-immunoprecipitation to assess the interaction between B7-H3 and HSPA8 in the presence of this compound. |
| Increased drug efflux | 1. Use a fluorescent ABC transporter substrate (e.g., Rhodamine 123) to measure efflux activity. 2. Co-treat cells with this compound and a known ABC transporter inhibitor (e.g., verapamil) to see if sensitivity is restored. |
Problem 2: Lack of in vivo efficacy of this compound in xenograft models.
| Possible Cause | Suggested Troubleshooting Steps |
| Poor drug bioavailability | 1. Perform pharmacokinetic (PK) studies to measure this compound concentration in plasma and tumor tissue. 2. Optimize the dosing regimen or formulation if bioavailability is low. |
| Tumor microenvironment-mediated resistance | 1. Analyze the tumor microenvironment of resistant tumors for changes in stromal cells, immune infiltrate, or extracellular matrix components. 2. Consider combination therapies that target the tumor microenvironment. |
| Rapid development of resistance in vivo | 1. Harvest tumors that have become resistant to this compound treatment. 2. Establish cell lines from these resistant tumors and perform the in vitro resistance mechanism investigations outlined in Problem 1. |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Culture the parental cancer cell line in standard growth medium.
-
Expose the cells to this compound at a concentration equal to the IC50.
-
Continuously culture the cells in the presence of this compound, gradually increasing the concentration in a stepwise manner as the cells become confluent.
-
Periodically assess the IC50 of the cell population to monitor the development of resistance.
-
Once a significantly resistant population is established (e.g., >10-fold increase in IC50), isolate single-cell clones for further characterization.
Protocol 2: Phospho-Receptor Tyrosine Kinase (RTK) Array
-
Seed both parental (sensitive) and this compound-resistant cells and grow to 70-80% confluency.
-
Lyse the cells according to the manufacturer's protocol for the phospho-RTK array kit.
-
Determine the protein concentration of the lysates.
-
Incubate equal amounts of protein lysate with the antibody-coated membranes from the kit.
-
Wash the membranes and incubate with the detection antibody cocktail.
-
Visualize the signals using a chemiluminescence detection system.
-
Compare the phosphorylation status of various RTKs between the sensitive and resistant cell lines.
Protocol 3: Co-immunoprecipitation of B7-H3 and HSPA8
-
Treat sensitive and resistant cells with this compound for the desired time.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear the lysates with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysates with an anti-B7-H3 antibody or an isotype control antibody overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using an anti-HSPA8 antibody.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| SW480 | 5.95 | [1] |
| HCT-8 | 23.78 | [1] |
Table 2: In Vivo Efficacy of this compound in a SW480 Xenograft Model
| Treatment Group | Dose and Schedule | Outcome | Reference |
| This compound | 10 mg/kg, i.v., every other day | Significant anti-tumor activity | [1] |
| This compound | 20 mg/kg, i.v., every other day | Significant anti-tumor activity | [1] |
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Potential mechanisms of resistance to this compound.
Caption: Experimental workflow to overcome this compound resistance.
References
- 1. Mechanisms of acquired resistance to targeted cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. targetedonc.com [targetedonc.com]
- 4. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Lysosomes and LAMPs as Autophagy Drivers of Drug Resistance in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: FDW028 and Defucosylation Analysis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for confirming and troubleshooting the defucosylation effects of FDW028, a potent and highly selective inhibitor of fucosyltransferase 8 (FUT8).[1][2] this compound induces defucosylation, which can lead to lysosomal degradation of target proteins like B7-H3, making it a compound of interest for cancer therapy research.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that potently and selectively targets FUT8 (alpha-1,6-fucosyltransferase).[1][2][4] FUT8 is the sole enzyme in humans responsible for adding a core fucose sugar to N-glycans on proteins.[4][5] By inhibiting FUT8, this compound prevents this core fucosylation, leading to the production of afucosylated glycoproteins.[1][2][3] This alteration can trigger downstream cellular processes, such as promoting chaperone-mediated autophagy and subsequent lysosomal degradation of specific target proteins.[1][2]
Q2: What is "defucosylation" and why is it important for drug development?
Defucosylation is the removal or prevention of fucose sugar addition to a molecule, typically a glycoprotein (B1211001) like a monoclonal antibody (mAb). The absence of core fucose on the N-glycans of antibodies, known as afucosylation, can dramatically enhance their antibody-dependent cell-mediated cytotoxicity (ADCC) activity.[6][7] This is because afucosylated antibodies bind with higher affinity to the FcγRIIIa receptor on immune effector cells (like Natural Killer cells), boosting their ability to kill target cells.[7][8][9] Therefore, inducing defucosylation is a key strategy for increasing the efficacy of therapeutic antibodies.[10]
Q3: What are the first steps to confirm if this compound is working in my cell line?
The initial step is to treat your target cell line with this compound and a vehicle control. After a suitable incubation period (e.g., 72 hours), you should assess the fucosylation status of a specific glycoprotein of interest or the total cell lysate.[2] A common and straightforward initial method is Lectin Blotting, using a fucose-specific lectin like Aleuria aurantia (B1595364) lectin (AAL).[10] A decrease in the lectin signal in the this compound-treated sample compared to the control would be a strong indicator of induced defucosylation.
Q4: How can I quantify the percentage of defucosylation induced by this compound?
For precise quantification, Mass Spectrometry (MS) is the gold standard.[11][12][13][14] You would typically purify the glycoprotein of interest (e.g., a monoclonal antibody) from this compound-treated and untreated cells. The purified protein is then digested, and the resulting glycopeptides are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[10][11] This allows for the identification and relative quantification of fucosylated versus afucosylated glycan forms.[10][11]
Experimental Workflow & Protocols
A logical workflow is essential for confirming and characterizing the effects of this compound. The process begins with cellular treatment and initial screening, followed by detailed quantitative analysis.
Caption: Experimental workflow for confirming this compound-induced defucosylation.
Key Experimental Protocols
1. Lectin Blotting for Fucose Detection
This method provides a semi-quantitative assessment of changes in fucosylation.
-
Sample Preparation: Lyse cells treated with this compound or vehicle control. Determine protein concentration for equal loading.[15][16]
-
SDS-PAGE and Transfer: Separate proteins from the lysate by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane for 1 hour at room temperature using a blocking buffer that does not contain glycoproteins, such as 3% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).[18] Avoid using nonfat dry milk as it contains glycoproteins that can cause high background.[18]
-
Lectin Incubation: Incubate the membrane with a biotinylated fucose-binding lectin (e.g., AAL) at a concentration of 1-3 µg/mL in blocking buffer for 1-2 hours.[17][18][19]
-
Washing: Wash the membrane multiple times with TBST to remove unbound lectin.[17]
-
Detection: Incubate the membrane with streptavidin-HRP conjugate for 1 hour.[18] After further washes, apply a chemiluminescent substrate (ECL) and visualize the signal.[17][18] A reduced band intensity in the this compound lane compared to the control indicates defucosylation.
2. LC-MS-based Quantification of Afucosylation
This protocol provides a definitive and quantitative measure of fucosylation status.[6][11]
-
Protein Purification: Purify the glycoprotein of interest (e.g., a therapeutic antibody) from the cell culture supernatant or lysate using affinity chromatography (e.g., Protein A for IgG).
-
Enzymatic Digestion: The purified antibody can be treated in several ways. A common "middle-up" approach involves using an enzyme like IdeS to cleave the antibody into F(ab')2 and Fc/2 fragments. Alternatively, the protein can be fully digested with trypsin to yield smaller peptides.[10]
-
Deglycosylation (Optional but recommended for released glycan analysis): N-glycans can be released from the protein using PNGase F.[20]
-
LC-MS Analysis: Analyze the resulting glycopeptides or released glycans using a high-resolution mass spectrometer coupled with liquid chromatography (e.g., UHPLC-MS).[12][21] The instrument separates peptides based on their properties, and the mass spectrometer measures their mass-to-charge ratio with high accuracy.[11]
-
Data Analysis: Identify the peaks corresponding to fucosylated and afucosylated versions of each glycopeptide. The relative percentage of afucosylation is calculated by comparing the peak areas of the afucosylated form to the total area of all forms (fucosylated + afucosylated).[10]
Data Presentation
Quantitative data from LC-MS analysis should be summarized in a clear table to compare the effects of different this compound concentrations.
| This compound Conc. (µM) | % Afucosylation (Mean ± SD, n=3) | Target Protein Level (Relative to Control) |
| 0 (Vehicle) | 5.2 ± 0.8% | 100% |
| 5 | 45.8 ± 3.1% | 72% |
| 10 | 82.1 ± 4.5% | 41% |
| 25 | 96.5 ± 2.2% | 15% |
| 50 | >99% | 8% |
Note: Data are hypothetical and for illustrative purposes.
Signaling Pathway Context
This compound acts by inhibiting FUT8, which is the final enzyme in the protein fucosylation pathway. Understanding this pathway helps to contextualize the inhibitor's mechanism of action.
Caption: The inhibitory action of this compound on the core fucosylation pathway.
Troubleshooting Guide
Problem 1: No change in fucosylation detected by Lectin Blot after this compound treatment.
-
Possible Cause: this compound concentration was too low or incubation time was too short.
-
Solution: Perform a dose-response and time-course experiment. Start with concentrations reported in the literature (e.g., 5-50 µM) and extend incubation times (e.g., 48, 72, 96 hours).[2]
-
-
Possible Cause: The target protein is not expressed or has low levels of fucosylation in your cell line.
-
Solution: Confirm the expression of your target protein via a standard Western Blot. Analyze the total cell lysate with the lectin blot to see if any proteins show a change, indicating the compound is active in the cell line.
-
-
Possible Cause: Issues with the lectin blotting protocol.
-
Solution: Ensure you are using a non-glycoprotein blocking agent like BSA.[18] Verify the activity of your biotinylated lectin and streptavidin-HRP reagents. Run a positive control (a known fucosylated glycoprotein).
-
Problem 2: High variability in quantitative MS results between replicates.
-
Possible Cause: Inconsistent sample preparation or protein purification.
-
Solution: Standardize all sample handling steps. Ensure complete digestion by optimizing enzyme-to-substrate ratios and digestion times. Use a consistent protocol for protein purification to minimize variability in sample purity.
-
-
Possible Cause: Pipetting or dilution errors.
-
Possible Cause: Instrument instability or sample degradation.
-
Solution: Run quality control samples to check instrument performance. Ensure samples are stored properly (e.g., -80°C) and avoid multiple freeze-thaw cycles.[22]
-
Problem 3: Mass spectrometry data shows unexpected glycan structures or modifications.
-
Possible Cause: Contamination during sample preparation.
-
Solution: Use high-purity reagents and water. Ensure all tubes and equipment are clean. Process a "blank" sample (containing no protein) to identify background contaminants.
-
-
Possible Cause: The cell line produces complex or unusual glycans.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [PDF] this compound, a novel FUT8 inhibitor, impels lysosomal proteolysis of B7-H3 via chaperone-mediated autophagy pathway and exhibits potent efficacy against metastatic colorectal cancer | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. A “One-Step” Strategy for the Global Characterization of Core-Fucosylated Glycoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genovis.com [genovis.com]
- 7. Assessment of the role of afucosylated glycoforms on the in vitro antibody-dependent phagocytosis activity of an antibody to Aβ aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. smartscitech.com [smartscitech.com]
- 9. Afucosylated IgG characterizes enveloped viral responses and correlates with COVID-19 severity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Rapid quantitation of monoclonal antibody N-glyco-occupancy and afucosylation using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aspariaglycomics.com [aspariaglycomics.com]
- 13. Mass spectrometry in the analysis of N- and O-linked glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. glycopedia.eu [glycopedia.eu]
- 15. Overview of Protein Assays Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]
- 18. Studying Extracellular Signaling Utilizing a Glycoproteomic Approach: Lectin Blot Surveys, a First and Important Step - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Glycomics using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. docs.abcam.com [docs.abcam.com]
Technical Support Center: Troubleshooting FDW028 Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility challenges with the FUT8 inhibitor, FDW028, for successful in vivo experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a potent and highly selective small-molecule inhibitor of fucosyltransferase 8 (FUT8), showing promise in pre-clinical studies for metastatic colorectal cancer.[1] Like many small molecule inhibitors, this compound is a hydrophobic compound with poor aqueous solubility. This presents a significant challenge for in vivo administration, particularly for intravenous (IV) routes, as it can lead to precipitation, inaccurate dosing, and potential toxicity.
Q2: What is the known solubility of this compound?
A2: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO) at a concentration of ≥10 mg/mL.[2] However, its solubility in aqueous solutions is low, necessitating the use of co-solvents and other excipients for in vivo formulations.
Q3: What administration route has been successfully used for this compound in animal models?
A3: In published studies, this compound has been administered intravenously (i.v.) in mice at doses of 10 mg/kg and 20 mg/kg.[1] This indicates that a stable and safe injectable formulation was developed.
Q4: What are the potential consequences of poor this compound solubility in in vivo studies?
A4: Poor solubility can lead to several critical issues:
-
Precipitation upon administration: This can cause embolism, vascular irritation, and inaccurate dosing.
-
Low bioavailability: The compound may not be fully available to exert its therapeutic effect.
-
Inconsistent results: Variable solubility can lead to high variability in experimental outcomes.
-
Toxicity: Undissolved particles can cause localized or systemic toxicity.
Q5: What is the mechanism of action of this compound?
A5: this compound inhibits FUT8, which is responsible for core fucosylation of N-glycans.[3][4] This inhibition leads to the defucosylation of the immune checkpoint protein B7-H3, promoting its degradation through the chaperone-mediated autophagy (CMA) pathway.[3][4] This, in turn, inhibits the AKT/mTOR signaling pathway, ultimately exerting anti-tumor effects.[1]
Troubleshooting Guide: this compound Formulation for In Vivo Intravenous Administration
This guide provides a step-by-step approach to developing and troubleshooting a suitable formulation for the intravenous administration of this compound.
Issue 1: this compound precipitates out of solution when preparing the dosing formulation.
Possible Cause: The aqueous component of the vehicle is too high, causing the hydrophobic this compound to "crash out" of the solution.
Troubleshooting Steps:
-
Optimize the Co-Solvent System:
-
Start by dissolving this compound in 100% DMSO to create a concentrated stock solution.
-
For the final formulation, a common strategy is to use a multi-component vehicle. A suggested starting point is a mixture of DMSO, a co-solvent like Polyethylene Glycol 300 (PEG300), a surfactant like Tween® 80 (polysorbate 80), and a physiological carrier like saline or Phosphate Buffered Saline (PBS).
-
Gradually and carefully add the aqueous component (saline or PBS) to the organic solvent mixture containing this compound while vortexing to ensure proper mixing and prevent localized precipitation.
-
-
Adjust Vehicle Component Ratios:
-
If precipitation occurs, decrease the percentage of the aqueous component and increase the proportion of organic co-solvents.
-
A common vehicle composition for poorly soluble compounds is a 10/40/50 ratio of DMSO/PEG300/Saline. The ratio can be adjusted based on the observed solubility.
-
-
Incorporate a Surfactant:
-
Surfactants like Tween® 80 can help to form micelles, which encapsulate the hydrophobic compound and improve its stability in an aqueous environment. A typical concentration of Tween® 80 in the final formulation is 5-10%.
-
Issue 2: The prepared this compound formulation is clear initially but shows precipitation over time.
Possible Cause: The formulation is a supersaturated and thermodynamically unstable solution.
Troubleshooting Steps:
-
Prepare Fresh Formulations: Always prepare the this compound dosing solution fresh on the day of administration. Avoid storing diluted formulations.
-
Assess Stability: If a formulation must be prepared in advance, conduct a short-term stability test by letting it stand at room temperature and checking for precipitation at various time points.
-
Consider pH Adjustment: Although less common for IV formulations of neutral compounds, in some cases, slight pH adjustments of the aqueous component (if the compound has ionizable groups) can improve solubility. This should be done with caution to ensure the final pH is physiologically compatible (typically pH 7.2-7.4 for IV injection).
Issue 3: Signs of toxicity (e.g., distress, lethargy) are observed in animals post-injection.
Possible Cause: Toxicity could be due to the compound itself, the vehicle, or precipitation of the compound in vivo.
Troubleshooting Steps:
-
Vehicle Control Group: Always include a vehicle-only control group in your experiment to assess the toxicity of the formulation components themselves.
-
Minimize DMSO Concentration: While an effective solvent, DMSO can have toxic effects at higher concentrations. Aim for the lowest possible final concentration of DMSO in the injected volume, ideally below 10%.
-
Slow Injection Rate: Administer the formulation slowly to allow for rapid dilution in the bloodstream, which can help prevent precipitation in vivo.
-
Visual Inspection: Before injection, visually inspect the formulation in the syringe for any signs of precipitation. Do not administer if any particulates are visible.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2768426-49-7 | [2] |
| Molecular Formula | C22H24N6O | [2] |
| Molecular Weight | 388.5 g/mol | [2] |
| Solubility | ≥10 mg/mL in DMSO | [2] |
Table 2: Recommended Starting Formulations for In Vivo IV Administration of this compound
| Formulation Component | Percentage (%) | Role |
| DMSO | 5 - 10 | Primary Solvent |
| PEG300 | 30 - 40 | Co-solvent |
| Tween® 80 | 5 - 10 | Surfactant/Solubilizer |
| Saline (0.9% NaCl) or PBS | 40 - 60 | Physiological Carrier |
Note: These are starting recommendations and may require optimization.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intravenous Administration (10 mg/kg)
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene Glycol 300 (PEG300), sterile
-
Tween® 80, sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound: For a 10 mg/kg dose in a 20g mouse with an injection volume of 100 µL (5 mL/kg), the final concentration of the dosing solution should be 2 mg/mL.
-
Prepare the organic solvent mixture: In a sterile conical tube, prepare the vehicle by mixing the organic components first. For a final volume of 1 mL, this could be:
-
100 µL DMSO (10%)
-
400 µL PEG300 (40%)
-
50 µL Tween® 80 (5%)
-
-
Dissolve this compound: Add 2 mg of this compound to the organic solvent mixture. Vortex thoroughly until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath may aid dissolution.
-
Add the aqueous component: While continuously vortexing, slowly add 450 µL of sterile saline to the this compound solution. The slow addition and vigorous mixing are critical to prevent precipitation.
-
Final Inspection: Visually inspect the final formulation for clarity. It should be a clear, particle-free solution.
-
Administration: Use the formulation for injection immediately after preparation.
Mandatory Visualizations
Caption: Workflow for preparing and troubleshooting this compound formulations for in vivo studies.
Caption: Simplified signaling pathway of this compound's anti-tumor activity.
References
Off-target effects of FDW028 at high concentrations.
This guide provides researchers, scientists, and drug development professionals with essential information regarding the use of FDW028, with a specific focus on understanding and troubleshooting potential off-target effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and on-target mechanism of action for this compound?
This compound is a potent and highly selective small-molecule inhibitor of Fucosyltransferase 8 (FUT8).[1][2][3] Its primary mechanism involves inhibiting the core fucosylation of the immune checkpoint molecule B7-H3 (also known as CD276).[3][4] This inhibition leads to the defucosylation of B7-H3, which then promotes the binding of HSPA8/HSC70. This complex is subsequently targeted for degradation through the chaperone-mediated autophagy (CMA) pathway within the lysosome.[3][4][5] The degradation of B7-H3 has been shown to suppress the AKT/mTOR signaling pathway, contributing to the compound's anti-tumor effects in models of metastatic colorectal cancer.[1][2][6]
Q2: At what concentrations are on-target effects of this compound typically observed?
The effective concentration of this compound can vary by cell line. For example, in cell proliferation assays conducted over 72 hours, the IC50 values were determined to be 5.95 μM in SW480 cells and 23.78 μM in HCT-8 cells.[1] Many mechanistic studies, such as those evaluating B7-H3 degradation and AKT/mTOR pathway inhibition, have used concentrations up to 50 μM for 72 hours.[1][6]
Q3: I'm observing inhibition of the AKT/mTOR pathway. Is this a direct off-target kinase inhibition?
While this compound treatment leads to the inhibition of the AKT/mTOR pathway, current evidence suggests this is a downstream consequence of the on-target degradation of B7-H3, rather than a direct off-target inhibition of AKT or mTOR kinases by this compound.[1][6] B7-H3 signaling is known to influence this pathway. However, as with any small-molecule inhibitor, using concentrations that significantly exceed the IC50 for the primary target increases the likelihood of engaging lower-affinity off-target kinases.[7] If you suspect direct off-target kinase activity, further validation is recommended.
Q4: My cells are showing high levels of cytotoxicity or apoptosis that seem disproportionate to the expected on-target effect. What could be the cause?
Unexpectedly high cytotoxicity could arise from several factors:
-
Concentration: The concentration used may be too high for the specific cell line being tested, leading to generalized cellular stress.
-
Off-Target Effects: At high concentrations, this compound may inhibit other cellular proteins essential for survival. While this compound is reported to be highly selective for FUT8, off-target binding can occur.[3]
-
On-Target Toxicity: In some cell lines, the on-target effect of depleting B7-H3 and suppressing the AKT/mTOR pathway may be sufficiently potent to induce significant apoptosis.
To investigate, perform a detailed dose-response analysis and consider using orthogonal methods like siRNA/CRISPR to knock down FUT8 to see if the genetic approach phenocopies the inhibitor's effect.[7]
Q5: How can I experimentally distinguish between on-target and potential off-target effects of this compound?
A multi-step approach is recommended to dissect the observed cellular phenotype:
-
Dose-Response Correlation: On-target effects should correlate with the IC50 of this compound for FUT8 inhibition. Off-target effects often appear at significantly higher concentrations.[7]
-
Genetic Validation: Use siRNA, shRNA, or CRISPR/Cas9 to specifically knock down FUT8. If the phenotype observed with this compound is replicated by FUT8 knockdown, it strongly supports an on-target mechanism.[7]
-
Rescue Experiments: If possible, overexpressing a modified, inhibitor-resistant version of FUT8 should rescue the on-target effects of this compound.
-
Biochemical Assays: Directly measure the activity of suspected off-target proteins in the presence of this compound. For example, a broad-panel kinase screen can identify unintended kinase targets.[8][9]
-
Use of Structurally Unrelated Inhibitors: If another selective FUT8 inhibitor with a different chemical scaffold is available, its ability to produce the same phenotype would strengthen the case for an on-target effect.[7]
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Cell Line | Assay Type | Duration | IC50 | Citation |
|---|---|---|---|---|
| SW480 | Proliferation | 72 hours | 5.95 μM | [1] |
| HCT-8 | Proliferation | 72 hours | 23.78 μM |[1] |
Table 2: In Vivo Experimental Dosing of this compound
| Model | Dosing Regimen | Outcome | Citation |
|---|---|---|---|
| SW480 Xenograft | 10 and 20 mg/kg (i.v., every other day) | Reduced tumor volume | [1][10] |
| Mc38 Pulmonary Metastasis | 20 mg/kg (i.v., every other day) | Prolonged survival |[1] |
Key Experimental Protocols
Protocol 1: Western Blot for B7-H3 and Phospho-AKT Status
This protocol allows for the assessment of this compound's on-target effect (B7-H3 degradation) and its primary downstream signaling consequence (AKT/mTOR pathway inhibition).
-
Cell Culture and Treatment: Plate cells (e.g., SW480, HCT-8) and allow them to adhere overnight. Treat with a dose range of this compound (e.g., 0, 5, 25, 50 μM) for 72 hours.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 μg of protein per lane onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-B7-H3, anti-phospho-AKT, anti-total-AKT, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an ECL substrate and an imaging system.
Protocol 2: Kinase Selectivity Profiling
To identify potential off-target kinases, a broad in vitro kinase panel is the most direct method. This is typically performed as a service by specialized companies.
-
Compound Submission: Provide this compound at a specified concentration (e.g., 1 μM or 10 μM) to the service provider.
-
Assay Performance: The compound is screened against a large panel of purified kinases (e.g., >400 kinases).[11] The activity of each kinase is measured in the presence of this compound relative to a DMSO control.
-
Data Analysis: Results are reported as percent inhibition for each kinase at the tested concentration. Significant "hits" (e.g., >50% inhibition) are identified as potential off-targets.
-
Follow-up Validation: Potential off-targets identified in the screen should be validated using cellular assays. This can be done by treating cells with this compound and measuring the phosphorylation of a known substrate for the off-target kinase via Western blot or targeted phospho-proteomics.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel FUT8 inhibitor, impels lysosomal proteolysis of B7-H3 via chaperone-mediated autophagy pathway and exhibits potent efficacy against metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. caymanchem.com [caymanchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: FDW028 Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the bioavailability of FDW028 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a potent and highly selective small-molecule inhibitor of fucosyltransferase 8 (FUT8).[1][2][3] Its anti-tumor activity stems from its ability to induce defucosylation and subsequent lysosomal degradation of the immune checkpoint molecule B7-H3 through the chaperone-mediated autophagy (CMA) pathway.[1][4] This action ultimately inhibits the AKT/mTOR signaling pathway, showing efficacy against metastatic colorectal cancer in mouse models.[3]
Q2: What are the known solubility characteristics of this compound?
A2: this compound is a solid compound with a molecular weight of 388.5 g/mol .[2] It is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations of ≥10 mg/mL.[2] Its poor aqueous solubility is a common challenge for oral administration, likely classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound.
Q3: The published studies use intravenous (i.v.) administration. Why is improving oral bioavailability important?
A3: While intravenous administration ensures 100% bioavailability, oral dosage forms are generally preferred for clinical use due to improved patient compliance, reduced healthcare costs, and ease of administration. Developing an effective oral formulation is a critical step in the pre-clinical and clinical development of this compound.
Q4: What are the primary challenges in achieving good oral bioavailability for this compound?
A4: The primary challenge for this compound is likely its low aqueous solubility, which can limit its dissolution in the gastrointestinal tract—a rate-limiting step for absorption.[5][6] Other potential challenges include first-pass metabolism in the liver and poor permeability across the intestinal membrane.[7][8]
Troubleshooting Guide: Improving this compound Bioavailability
This guide addresses common issues encountered during the development of oral formulations for poorly soluble compounds like this compound.
Issue 1: Low and Variable this compound Plasma Concentrations After Oral Gavage
Potential Cause: Poor dissolution of this compound in the gastrointestinal fluid.
Troubleshooting Steps:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.[6][9]
-
Formulation Strategies:
-
Lipid-Based Formulations: These are often effective for poorly water-soluble drugs.[11][12][13] They can enhance solubility and may utilize lymphatic absorption, bypassing first-pass metabolism.[10][11]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[10]
-
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its wettability and dissolution rate.[9][12] The drug exists in an amorphous state, which has higher solubility than the crystalline form.[12]
-
Co-solvents: Using a mixture of solvents can enhance solubility. For in vivo use, non-toxic solvents like PEG300, propylene (B89431) glycol, or ethanol (B145695) are often considered.[5]
-
Issue 2: High Variability in Bioavailability Between Animal Subjects
Potential Cause: Physiological differences between animals, such as variations in gastric pH and emptying times.
Troubleshooting Steps:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can improve solubility.[14]
-
Standardize Experimental Conditions:
-
Fasting: Ensure all animals are fasted for a consistent period before dosing to reduce variability in gastric contents.
-
Dosing Volume: Use a consistent and appropriate dosing volume for the animal's weight.
-
Vehicle Control: Always include a vehicle control group to understand the baseline effects of the formulation components.
-
Issue 3: Evidence of High First-Pass Metabolism
Potential Cause: this compound is extensively metabolized by the liver after absorption from the gut.
Troubleshooting Steps:
-
Lymphatic Targeting: Formulations like lipid nanoparticles can be absorbed through the lymphatic system, which bypasses the portal circulation to the liver.[11]
-
Enzyme Inhibition: Co-administering this compound with a known inhibitor of the metabolizing enzymes (e.g., specific cytochrome P450 inhibitors) can increase its systemic exposure. However, this approach requires careful consideration of potential drug-drug interactions.[8]
-
Prodrug Approach: Chemically modifying this compound to create a prodrug that is less susceptible to first-pass metabolism and is converted to the active form in the systemic circulation.[8]
Data Presentation
Table 1: In Vitro and In Vivo Anti-Tumor Activity of this compound
| Assay Type | Cell Line | Parameter | This compound Concentration/Dose | Result |
| Cell Proliferation | SW480 | IC50 | 5.95 µM | Inhibition of cell proliferation[15] |
| Cell Proliferation | HCT-8 | IC50 | 23.78 µM | Inhibition of cell proliferation[15] |
| Cell Migration | SW480 & HCT-8 | - | 50 µM | Inhibition of cell migration[15] |
| Xenograft Model | SW480 | Tumor Volume | 10 or 20 mg/kg (i.v.) | Significant anti-tumor activity[15][2] |
| Metastasis Model | Mc38 | Survival | 20 mg/kg (i.v.) | Significantly prolonged survival[15] |
Table 2: Hypothetical Pharmacokinetic Parameters for Different this compound Formulations in a Mouse Model
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |
| This compound in Saline | 10 | i.v. | 2500 | 0.1 | 5000 | 100 |
| This compound Suspension | 50 | p.o. | 150 | 2.0 | 750 | 3 |
| Micronized this compound | 50 | p.o. | 300 | 1.5 | 1800 | 7.2 |
| This compound in SEDDS | 50 | p.o. | 800 | 1.0 | 6500 | 26 |
| This compound Solid Dispersion | 50 | p.o. | 650 | 1.0 | 5200 | 20.8 |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).
-
-
Construction of Ternary Phase Diagrams:
-
Select the oil, surfactant, and co-solvent in which this compound has the highest solubility.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of this compound-Loaded SEDDS:
-
Dissolve this compound in the selected oil.
-
Add the surfactant and co-solvent in the proportions determined from the phase diagram.
-
Vortex the mixture until a clear and homogenous solution is formed.
-
-
Characterization:
-
Assess the emulsification time and droplet size upon dilution in an aqueous medium.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animal Model:
-
Use male C57BL/6 mice (6-8 weeks old).
-
-
Dosing:
-
Divide mice into groups for each formulation to be tested, plus an intravenous reference group.
-
Administer the formulations via oral gavage (p.o.) or tail vein injection (i.v.).
-
-
Blood Sampling:
-
Collect blood samples (e.g., via retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Extract this compound from the plasma using a suitable organic solvent.
-
Quantify the concentration of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin).
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Mandatory Visualizations
Caption: this compound inhibits FUT8, leading to B7-H3 degradation and AKT/mTOR pathway suppression.
Caption: Experimental workflow for evaluating the oral bioavailability of this compound formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, a novel FUT8 inhibitor, impels lysosomal proteolysis of B7-H3 via chaperone-mediated autophagy pathway and exhibits potent efficacy against metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneonatalsurg.com [jneonatalsurg.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 11. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Video: Bioavailability Enhancement: Drug Permeability Enhancement [jove.com]
- 14. pharmtech.com [pharmtech.com]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting FDW028 Inactivity in Cell Proliferation Assays
This guide provides a structured approach to troubleshooting why the compound FDW028 may not be showing an expected anti-proliferative effect in your cell-based assay. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro drug testing.
Frequently Asked Questions (FAQs)
Q1: I've treated my cells with this compound, but I'm not seeing any effect on cell proliferation. What are the primary areas I should investigate?
When a compound fails to produce the expected biological response, the issue can typically be traced back to one of three areas: the compound itself, the biological system (cells), or the experimental protocol. A systematic approach is crucial to pinpoint the source of the problem. Start by verifying the simplest factors before moving to more complex variables.
To organize your troubleshooting, consider the potential points of failure in a typical experimental workflow.
Section 1: Compound-Related Issues
Q2: Could the concentration of this compound be wrong?
Yes, this is a very common issue. The optimal concentration for a compound is cell-type and assay-dependent.[1] If the concentration is too low, you will not see an effect.
Troubleshooting Steps:
-
Perform a Wide Dose-Response Curve: Test a broad range of concentrations, for example, from 1 nM to 100 µM using serial dilutions (e.g., half-log or full-log steps).[2] This helps identify the effective concentration range for your specific cell line.
-
Verify Stock Concentration: Double-check the calculations for your stock solution and final dilutions. If possible, use a spectrophotometric or analytical method to confirm the concentration of your stock.
-
Positive Control: Always include a positive control compound known to inhibit proliferation in your chosen cell line (e.g., Staurosporine, Doxorubicin). This confirms that the assay system is working correctly.
| Parameter | Recommendation | Rationale |
| Concentration Range | 1 nM to 100 µM (initial screen) | To capture the full dynamic range of the compound's activity and determine an IC50 value.[2] |
| Dilution Series | Half-log or full-log dilutions | Provides sufficient data points for an accurate dose-response curve.[3] |
| Vehicle Control | Match DMSO % in all wells | Ensures that the solvent is not affecting cell viability, especially at higher concentrations.[4] |
| Positive Control | Known anti-proliferative drug | Validates that the assay can detect an inhibitory effect. |
Q3: What if the this compound compound itself is inactive or degraded?
Compound integrity is critical. Improper storage or handling can lead to a loss of activity.
Troubleshooting Steps:
-
Storage Conditions: Verify that this compound has been stored according to the manufacturer's recommendations (e.g., -20°C, protected from light).
-
Solubility: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO). Visually inspect the stock solution and the diluted media for any precipitation.[5] Poor solubility can drastically reduce the effective concentration.
-
Fresh Preparation: Prepare fresh dilutions from the stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock solution by preparing aliquots.
-
Source a New Batch: If problems persist, consider obtaining a fresh vial or batch of the compound to rule out degradation of the current supply.
Section 2: Cell and System-Related Issues
Q4: Is it possible my cell line is resistant to this compound?
Yes, cell lines can have intrinsic or acquired resistance to certain compounds.[6] This could be due to the absence of the drug's molecular target, the presence of efflux pumps, or alternative compensatory signaling pathways.
Troubleshooting Steps:
-
Target Expression: Confirm that your cell line expresses the molecular target of this compound. This can be done via Western Blot, qPCR, or by checking cell line databases (e.g., CCLE, ATCC).
-
Test a Sensitive Cell Line: If known, test this compound on a cell line reported to be sensitive to the compound or its drug class. This will validate the compound's activity.
-
Efflux Pumps: Some resistant cells overexpress efflux pumps like P-glycoprotein (MDR1), which actively remove the compound from the cell.[7] This can be tested using efflux pump inhibitors.
Q5: Could my cell culture conditions be the problem?
Absolutely. Cell health, density, and media components can significantly influence experimental outcomes.
Troubleshooting Steps:
-
Cell Health: Ensure cells are healthy, free of contamination (especially mycoplasma), and within a low passage number range.[8]
-
Seeding Density: The initial number of cells plated is crucial. If cells are too confluent, the effect of an anti-proliferative agent may be masked.[9] Conversely, if cells are too sparse, they may not proliferate well even in the control group. Optimize the seeding density so that cells are in the exponential growth phase during the assay readout.
-
Serum Effects: Serum contains growth factors that promote proliferation. It can also contain proteins that bind to and sequester your compound, reducing its effective concentration.[4][10] Consider reducing the serum percentage during treatment or performing the assay in serum-free media if your cells can tolerate it for the duration of the experiment.
Section 3: Assay and Protocol-Related Issues
Q6: I'm using an MTS assay. Could the assay itself be failing?
Yes, every assay has its limitations and potential for error. MTS, MTT, and similar metabolic assays measure the metabolic activity of the cells, which is used as a proxy for cell number.[11]
Troubleshooting Steps:
-
Correct Timing: The incubation time with the compound must be sufficient to cause a change in proliferation (e.g., 48-72 hours). The timing of the assay readout is also critical; ensure you are measuring during the exponential growth phase.[9]
-
Reagent Integrity: Ensure the MTS reagent has been stored correctly and has not expired.
-
Compound Interference: Some compounds can directly interfere with the tetrazolium reduction reaction, leading to false results.[12] To check for this, run a control where you add this compound to wells with media but no cells, along with the MTS reagent.
-
Consider an Alternative Assay: If problems persist, use an orthogonal assay that measures proliferation differently. For example, an EdU incorporation assay directly measures DNA synthesis, while a direct cell counting method (e.g., using a hemocytometer or automated cell counter) measures cell number.[13]
| Assay Type | Principle | Advantages | Potential Issues |
| MTS / MTT | Metabolic activity (mitochondrial reduction of tetrazolium salt) | Simple, high-throughput | Indirect measure; compound interference; sensitive to metabolic changes. |
| EdU / BrdU | DNA synthesis (incorporation of a nucleoside analog) | Direct measure of S-phase cells | Requires multiple steps (fixation, permeabilization); can be more complex.[14] |
| Direct Cell Count | Enumeration of cells | The most direct measure of cell number | Can be low-throughput; requires cell detachment which may cause cell loss. |
| ATP-based (e.g., CellTiter-Glo) | Measures ATP levels as an indicator of viable cells | Highly sensitive, fast | Indirect measure; compound can interfere with luciferase enzyme.[15] |
Q7: Can you provide a standard protocol to check against mine?
Certainly. Below is a generalized protocol for an MTS-based cell proliferation assay.
Experimental Protocol: MTS Cell Proliferation Assay
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase.
-
Perform an accurate cell count using a hemocytometer or automated counter.
-
Dilute the cell suspension to the optimized seeding density in complete culture medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "no-cell" blanks.
-
Incubate the plate for 18-24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and your positive control in culture medium at 2X the final desired concentration.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Add 100 µL of medium with vehicle to the control wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) under standard culture conditions (37°C, 5% CO₂).
-
-
MTS Assay Readout:
-
Add 20 µL of MTS reagent directly to each well.[11]
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time may need optimization depending on the cell type's metabolic rate.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (% Viability).
-
Plot % Viability versus the log of the compound concentration to generate a dose-response curve and calculate the IC50 value.[16]
-
Logical Troubleshooting Flowchart
If you are still facing issues, use the following decision tree to guide your next steps.
References
- 1. benchchem.com [benchchem.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification and Validation of Compounds Selectively Killing Resistant Cancer: Delineating Cell Line-Specific Effects from P-Glycoprotein-Induced Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Serum Starvation Enhances the Antitumor Activity of Natural Matrices: Insights into Bioactive Molecules from Dromedary Urine Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. b-interleukin-ii-44-56.com [b-interleukin-ii-44-56.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 16. benchchem.com [benchchem.com]
Navigating Experimental Variability with FDW028: A Technical Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information to address potential variability in experimental results when working with FDW028, a potent and selective FUT8 inhibitor. By understanding the compound's mechanism of action and adhering to best practices in experimental design, users can enhance the reproducibility and reliability of their findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Fucosyltransferase 8 (FUT8), the enzyme responsible for core fucosylation of N-glycans.[1] Its primary mechanism involves preventing the fucosylation of the immune checkpoint molecule B7-H3 (also known as CD276).[2] This defucosylation promotes the binding of HSPA8 (HSC70) to B7-H3, leading to its degradation through the chaperone-mediated autophagy (CMA) pathway in lysosomes.[3][4]
Q2: What is the downstream signaling impact of this compound treatment?
By promoting the degradation of B7-H3, this compound has been shown to inhibit the AKT/mTOR signaling pathway.[5][6][7] This pathway is crucial for cell proliferation, growth, and survival.
Q3: How should this compound be stored to ensure stability and activity?
Proper storage is critical to prevent degradation and maintain the activity of this compound. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Recommended storage conditions are:
Q4: What are the recommended solvents for this compound?
This compound is soluble in DMSO.[6][8] For in vivo applications, specific formulations involving DMSO, PEG300, Tween80, and ddH2O or corn oil may be required, and it is recommended that these mixed solutions be used immediately.[6]
Troubleshooting Guide
Variability in experimental outcomes can arise from several factors. This section addresses common issues and provides potential solutions.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values across experiments. | 1. Compound Instability: Improper storage or multiple freeze-thaw cycles of stock solutions. 2. Cell Line Heterogeneity: Different passage numbers or cell health can affect response. 3. Assay Conditions: Variations in cell seeding density, treatment duration, or assay reagent quality. | 1. Aliquot stock solutions and adhere to recommended storage temperatures and durations.[5] Prepare fresh dilutions for each experiment. 2. Use cells within a consistent and low passage number range. Regularly monitor cell health and morphology. 3. Standardize all assay parameters, including initial cell number and incubation times. Ensure all reagents are within their expiration dates. |
| Reduced or no effect on B7-H3 levels or AKT/mTOR signaling. | 1. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line. 2. Insufficient Treatment Duration: The incubation time may not be long enough to observe downstream effects. 3. Lysosomal Dysfunction: If the chaperone-mediated autophagy pathway is compromised in the experimental model, B7-H3 degradation will be impaired. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line. Published effective concentrations range from 5.95 µM to 50 µM.[5][9] 2. A treatment duration of 72 hours has been shown to be effective for observing changes in B7-H3 levels and downstream signaling.[5][7] 3. Confirm the integrity of the CMA pathway in your cells. As a control, the effect of this compound on B7-H3 degradation can be reversed by lysosomal inhibitors like chloroquine (B1663885) (CHQ).[7] |
| Poor in vivo efficacy or toxicity. | 1. Inadequate Formulation or Administration: Improper preparation of the dosing solution can lead to poor bioavailability. 2. Dosage and Schedule: The administered dose or frequency of administration may not be optimal for the animal model. | 1. Follow established protocols for in vivo formulation, ensuring complete dissolution.[6] 2. Effective in vivo doses have been reported at 10 and 20 mg/kg administered intravenously every other day.[5][8] These studies also noted no significant weight loss at these doses.[5] |
Data Summary
The following tables summarize key quantitative data from studies involving this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | IC50 Value | Treatment Duration |
| SW480 | Proliferation | 5.95 µM | 72 hours |
| HCT-8 | Proliferation | 23.78 µM | 72 hours |
Data sourced from multiple references.[5][9]
Table 2: In Vivo Experimental Parameters for this compound
| Animal Model | Cell Line Xenograft | Dosage | Administration Route | Dosing Schedule |
| SW480 Xenograft Mouse Model | SW480 | 10 or 20 mg/kg | Intravenous (i.v.) | Every other day |
| Mc38 Pulmonary Metastasis Model | Mc38 | 20 mg/kg | Intravenous (i.v.) | Every other day |
Data sourced from multiple references.[5][8]
Experimental Protocols & Visualizations
This compound Signaling Pathway
The diagram below illustrates the mechanism of action of this compound, from the inhibition of FUT8 to the downstream effects on the AKT/mTOR pathway.
General Experimental Workflow for In Vitro Studies
This workflow outlines the key steps for assessing the in vitro effects of this compound on cell proliferation and protein expression.
Detailed Methodologies
Cell Proliferation Assay (Example using MTT)
-
Cell Seeding: Seed cells (e.g., SW480, HCT-8) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium and incubate for 72 hours.[5]
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
-
Treatment and Lysis: Treat cells with the desired concentration of this compound for 72 hours.[7] Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against B7-H3, phospho-AKT, total AKT, phospho-mTOR, total mTOR, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
References
- 1. The Multifaceted Role of FUT8 in Tumorigenesis: From Pathways to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel FUT8 inhibitor, impels lysosomal proteolysis of B7-H3 via chaperone-mediated autophagy pathway and exhibits potent efficacy against metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound, a novel FUT8 inhibitor, impels lysosomal proteolysis of B7-H3 via chaperone-mediated autophagy pathway and exhibits potent efficacy against metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of FDW028 and Other FUT8 Inhibitors for Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of FDW028 with other known inhibitors of Fucosyltransferase 8 (FUT8), a key enzyme implicated in cancer progression and other diseases. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to aid researchers in their evaluation of these compounds for therapeutic development.
Quantitative Efficacy of FUT8 Inhibitors
The following table summarizes the available quantitative data for this compound and other FUT8 inhibitors. This data is essential for comparing the potency and binding affinity of these compounds.
| Inhibitor | Target | Assay Type | Cell Line | IC50 | Binding Affinity (Kd) | Citation(s) |
| This compound | FUT8 | Cell Proliferation | SW480 | 5.95 µM | 5.486 µM | [1] |
| Cell Proliferation | HCT-8 | 23.78 µM | [1] | |||
| FUT8-IN-1 | FUT8 | Enzymatic Assay | - | ~50 µM | 49 nM | [2][3][4][5] |
| SGN-2FF (2-Fluorofucose) | Fucosylation | Cell-based Fucosylation Assay | HepG2 | - | Not Reported | [6] |
Note: SGN-2FF is a general fucosylation inhibitor and its direct IC50 for FUT8 is not specified in the available literature. Its inhibitory effects on fucosylation were observed to be dose-dependent, with significant inhibition at 100 µM[6]. "Compound 15" has been reported as a novel FUT8 inhibitor with in vivo efficacy in colorectal cancer xenografts, but specific IC50 or Kd values are not yet publicly available.
Mechanism of Action and Signaling Pathways
FUT8 is the sole enzyme responsible for core fucosylation of N-glycans, a post-translational modification that plays a crucial role in various cellular processes, including cell signaling, adhesion, and migration. In cancer, aberrant FUT8 activity can lead to altered glycosylation of key receptors, promoting tumor growth and metastasis.
This compound is a potent and highly selective inhibitor of FUT8. Its mechanism of action involves the inhibition of FUT8, leading to the defucosylation of glycoproteins such as B7-H3. This defucosylation promotes the degradation of B7-H3 through the chaperone-mediated autophagy (CMA) pathway, ultimately inhibiting downstream signaling pathways like AKT/mTOR.
Below is a diagram illustrating the general signaling pathway affected by FUT8 and its inhibition.
Caption: FUT8 signaling pathway and points of inhibition.
Experimental Protocols
This section provides an overview of the methodologies used to evaluate the efficacy of FUT8 inhibitors.
FUT8 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of FUT8.
Materials:
-
Recombinant human FUT8 enzyme
-
GDP-Fucose (donor substrate)
-
Acceptor substrate (e.g., a fluorescently labeled N-glycan)
-
Assay buffer (e.g., Tris-HCl with MnCl2)
-
Test compounds (e.g., this compound, FUT8-IN-1)
-
Detection system (e.g., HPLC, fluorescence plate reader)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant FUT8 enzyme, and the acceptor substrate.
-
Add serial dilutions of the test compound to the reaction mixture.
-
Initiate the enzymatic reaction by adding GDP-Fucose.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction (e.g., by adding EDTA or by heat inactivation).
-
Detect the amount of fucosylated product formed. This can be done by separating the product from the substrate using HPLC and quantifying the product peak, or by measuring a change in fluorescence if a suitable fluorescent acceptor is used.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Fucosylation Assay
This assay assesses the ability of a compound to inhibit fucosylation within a cellular context.
Materials:
-
Cancer cell lines (e.g., HepG2, SW480, HCT-8)
-
Cell culture medium and supplements
-
Test compounds
-
Lectin that specifically binds to core fucose (e.g., Aleuria Aurantia Lectin - AAL) conjugated to a fluorescent probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).
-
Wash the cells to remove the compound.
-
Fix and permeabilize the cells if intracellular fucosylation is to be measured, or proceed with live-cell staining for surface fucosylation.
-
Incubate the cells with the fluorescently labeled lectin (e.g., FITC-AAL).
-
Wash the cells to remove unbound lectin.
-
Analyze the fluorescence intensity of the cells using a flow cytometer or a fluorescence microscope.
-
A decrease in fluorescence intensity in treated cells compared to control cells indicates inhibition of fucosylation.
Cell Proliferation Assay (e.g., MTT or WST-1 Assay)
This assay determines the effect of a compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test compounds
-
MTT or WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a specific density.
-
After cell attachment, treat the cells with a range of concentrations of the test compound.
-
Incubate the cells for a defined period (e.g., 72 hours).
-
Add the MTT or WST-1 reagent to each well and incubate for a few hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing FUT8 inhibitors.
References
- 1. This compound, a novel FUT8 inhibitor, impels lysosomal proteolysis of B7-H3 via chaperone-mediated autophagy pathway and exhibits potent efficacy against metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FUT8-合1 | FUT8-IN-1 | FUT8抑制剂 | 美国InvivoChem [invivochem.cn]
- 6. Inhibition of fucosylation by 2-fluorofucose suppresses human liver cancer HepG2 cell proliferation and migration as well as tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
FDW028 vs. siRNA Knockdown of FUT8: A Comparative Analysis for Targeted Cancer Therapy
A detailed examination of two distinct methodologies for inhibiting fucosyltransferase 8 (FUT8), a key enzyme in cancer progression. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the small molecule inhibitor FDW028 and siRNA-mediated gene silencing, supported by experimental data and detailed protocols.
Introduction
Fucosyltransferase 8 (FUT8) is the sole enzyme responsible for core fucosylation, a critical N-glycosylation modification of proteins. Aberrant FUT8 expression is implicated in various malignancies, promoting tumor proliferation, invasion, metastasis, and immune evasion.[1][2] Consequently, FUT8 has emerged as a promising therapeutic target. This guide compares two primary strategies for inhibiting FUT8 function: the pharmacological inhibitor this compound and the genetic approach of small interfering RNA (siRNA) knockdown.
This compound is a potent and highly selective small-molecule inhibitor of FUT8.[3] In contrast, siRNA knockdown directly targets FUT8 mRNA, leading to its degradation and subsequent reduction in FUT8 protein expression.[4] Both methods effectively reduce core fucosylation, but their mechanisms, specificity, and potential applications differ.
Mechanism of Action
Both this compound and siRNA knockdown of FUT8 ultimately lead to the defucosylation of substrate proteins, a key event triggering downstream anti-tumor effects. A primary target of this action is B7-H3 (also known as CD276), an immune checkpoint molecule overexpressed in many cancers.[3][5]
Defucosylation of B7-H3 at asparagine 104 exposes a binding motif for Heat Shock Protein Family A Member 8 (HSPA8, or HSC70).[3] This interaction facilitates the degradation of B7-H3 through the chaperone-mediated autophagy (CMA) pathway, involving the lysosomal-associated membrane protein 2A (LAMP2A).[3][6][7] The degradation of B7-H3, in turn, inhibits downstream signaling pathways such as the AKT/mTOR pathway, which are crucial for cell proliferation and survival.[8][7]
Figure 1. Mechanism of Action for this compound and FUT8 siRNA.
Comparative In Vitro Efficacy
Studies in colorectal cancer (CRC) cell lines, SW480 and HCT-8, provide a direct comparison of the anti-proliferative effects of this compound and FUT8 siRNA.
| Parameter | This compound | siRNA Knockdown of FUT8 | Cell Lines | Reference |
| Effect on B7-H3 Protein | Significant reduction | Significant reduction | SW480, HCT-8 | [9] |
| Cell Proliferation (IC50) | SW480: 5.95 µMHCT-8: 23.78 µM | Not applicable (gene knockdown) | SW480, HCT-8 | [9] |
| Effect on Cell Migration | Significant inhibition | Significant inhibition | SW480, HCT-8 | [8] |
| Downstream Signaling | Inhibition of AKT/mTOR pathway | Inhibition of AKT/mTOR pathway | SW480, HCT-8 | [8][7] |
| Core Fucosylation Level | Markedly attenuated | Markedly attenuated | SW480, HCT-8 | [7][9] |
Note: A key finding is that the anti-proliferative activity of this compound is significantly diminished in cells where FUT8 has already been knocked down, confirming that this compound's effect is primarily mediated through FUT8 inhibition.[9]
In Vivo Anti-Tumor Activity of this compound
In vivo studies using mouse xenograft models have demonstrated the potent anti-tumor efficacy of this compound.
| Model | Treatment | Outcome | Reference |
| SW480 Xenograft | 10 and 20 mg/kg this compound (i.v.) | Reduced tumor volume | [10] |
| Mc38 Pulmonary Metastasis | 20 mg/kg this compound (i.v.) | Significantly prolonged survival | [8] |
Experimental Protocols
This compound Treatment
Cell Viability Assay:
-
Seed SW480 and HCT-8 cells in 96-well plates.
-
After 24 hours, treat cells with varying concentrations of this compound (e.g., 0.2 to 100 µM) for 72 hours.[9]
-
Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate the half-maximal inhibitory concentration (IC50) values.[9]
Western Blot Analysis:
-
Treat cells with this compound (e.g., 50 µM) for 72 hours.[8]
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against B7-H3, FUT8, p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize bands.
Figure 2. Western Blot Workflow for this compound Treatment.
siRNA Knockdown of FUT8
Transfection Protocol:
-
Culture cells (e.g., SW480, HCT-8) to 50-75% confluency.[11]
-
Prepare two mixtures in serum-free medium (e.g., Opti-MEM): one with FUT8 siRNA (final concentration typically 100 nM) and one with a transfection reagent (e.g., Lipofectamine™ RNAiMAX).[3][11] A non-targeting or scrambled siRNA should be used as a negative control.[12]
-
Combine the two mixtures and incubate at room temperature for 15-20 minutes to allow complex formation.[11]
-
Add the siRNA-lipid complex to the cells.
-
Incubate for 24-48 hours before proceeding with downstream experiments.[11]
Validation of Knockdown:
-
Quantitative PCR (qPCR): Isolate total RNA from transfected cells and synthesize cDNA. Perform qPCR using primers specific for FUT8 and a housekeeping gene to quantify the reduction in FUT8 mRNA levels.[4][13]
-
Western Blot: Lyse transfected cells and perform Western blotting as described above, using an antibody against FUT8 to confirm the reduction in protein expression.
Signaling Pathways Influenced by FUT8
FUT8-mediated core fucosylation plays a role in several cancer-related signaling pathways by modifying key receptors and adhesion molecules.
-
EGFR Signaling: Core fucosylation of the Epidermal Growth Factor Receptor (EGFR) is crucial for its dimerization, phosphorylation, and subsequent signaling, which promotes cell proliferation.[14]
-
TGF-β Signaling: FUT8 is involved in the transforming growth factor-beta (TGF-β) signaling pathway, which can regulate cell growth and epithelial-mesenchymal transition (EMT).[15]
-
Integrin and E-cadherin: Core fucosylation of integrins and E-cadherin affects cell adhesion and migration.[2][15]
Figure 3. FUT8-Modulated Signaling Pathways.
Conclusion
Both this compound and siRNA provide effective means to inhibit FUT8 function and its pro-tumorigenic effects.
-
This compound offers a reversible, dose-dependent, and pharmacologically controlled method of FUT8 inhibition. Its development as a drug candidate shows promise for clinical applications, particularly in metastatic colorectal cancer.[3][5]
-
siRNA knockdown is a powerful research tool for studying the specific genetic function of FUT8. It provides a high degree of specificity for the target gene, though its delivery in a clinical setting presents challenges. The effects of siRNA can be longer-lasting than a small molecule inhibitor but are not readily reversible.
The choice between this compound and siRNA depends on the experimental or therapeutic goal. For preclinical and clinical drug development, this compound represents a more viable path. For fundamental research into the cellular and molecular roles of FUT8, siRNA remains an invaluable technique. The direct comparison in CRC models confirms that both approaches converge on the same key downstream pathways, validating FUT8 as a critical node in cancer biology.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in cancer research on FUT8 molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] this compound, a novel FUT8 inhibitor, impels lysosomal proteolysis of B7-H3 via chaperone-mediated autophagy pathway and exhibits potent efficacy against metastatic colorectal cancer | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, a novel FUT8 inhibitor, impels lysosomal proteolysis of B7-H3 via chaperone-mediated autophagy pathway and exhibits potent efficacy against metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 14. FUT8 and Protein Core Fucosylation in Tumours: From Diagnosis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
FDW028: A Comparative Analysis of its Anti-Cancer Effects and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the novel FUT8 inhibitor, FDW028, detailing its established effects on metastatic colorectal cancer and exploring its potential therapeutic applications across a spectrum of other malignancies. By targeting the fucosyltransferase FUT8, this compound presents a promising new avenue in cancer therapy. This document synthesizes the current understanding of its mechanism of action, supported by experimental data, and offers detailed experimental protocols for its evaluation.
Mechanism of Action: Targeting FUT8 to Induce Tumor Cell Death
This compound is a potent and highly selective small-molecule inhibitor of Fucosyltransferase 8 (FUT8).[1][2] FUT8 is an enzyme responsible for core fucosylation, a type of post-translational modification that plays a crucial role in cancer progression, including metastasis and immune evasion.[3][4][5] this compound exhibits its anti-tumor activity by inhibiting FUT8, which leads to the defucosylation of the immune checkpoint molecule B7-H3 (also known as CD276).[1][6][7] This defucosylation triggers the degradation of B7-H3 through the chaperone-mediated autophagy (CMA) pathway, ultimately leading to the suppression of tumor growth and metastasis.[1][3][6][7]
Below is a diagram illustrating the signaling pathway affected by this compound.
Comparative Efficacy of this compound Across Different Cancer Types
While this compound has demonstrated significant efficacy in preclinical models of metastatic colorectal cancer (mCRC), its effects on other cancer types are currently under investigation.[1][4][6][7] The widespread overexpression of FUT8 and its substrate B7-H3 in various malignancies suggests a broad therapeutic potential for this compound.[3][5]
The following table summarizes the expression and role of FUT8 and B7-H3 in different cancer types, providing a rationale for the potential application of this compound.
| Cancer Type | FUT8 Expression | Role of FUT8 | B7-H3 Expression | Role of B7-H3 | Potential for this compound Efficacy |
| Colorectal Cancer | Upregulated[3][5] | Promotes metastasis and immune evasion.[3][6] | Overexpressed[6][8] | Associated with poor prognosis, promotes proliferation, migration, and invasion.[8] | Demonstrated Efficacy [1][7][9][10] |
| Lung Cancer | Upregulated in NSCLC.[3][4][5] | Correlated with tumor metastasis, disease recurrence, and poor survival.[5] | Overexpressed in NSCLC.[1][11] | Promotes cell proliferation and is associated with advanced disease.[11] | High Potential |
| Breast Cancer | Upregulated.[3][5][12] | High expression correlates with lymphatic metastasis and stage status.[3][12] | Overexpressed.[8] | Promotes migration, invasion, and chemoresistance.[6][8] | High Potential |
| Liver Cancer | Upregulated.[3][5] | Associated with worse outcomes.[13] | Overexpressed.[8] | Promotes cell migration and invasion.[8] | High Potential |
| Prostate Cancer | Upregulated.[3][5] | Promotes tumor growth, cell motility, and invasion.[14] | Overexpressed.[7] | Negatively correlated with CD8+ tumor-infiltrating lymphocytes.[7] | High Potential |
| Pancreatic Cancer | Upregulated.[3][5] | Associated with poorer prognosis.[8] | Overexpressed.[8] | Knockdown suppresses cell migration and invasion.[8] | High Potential |
| Melanoma | Upregulated.[3][5] | Involved in tumor progression.[3] | Overexpressed.[1] | Associated with worse prognosis.[1] | High Potential |
| Ovarian Cancer | Upregulated.[3][5] | Associated with tumor progression.[3] | Overexpressed.[1] | Associated with poor clinical prognosis.[8] | High Potential |
| Thyroid Cancer | Upregulated.[3][5] | Involved in tumor progression.[3] | - | - | Potential |
Experimental Data: this compound in Metastatic Colorectal Cancer
Preclinical studies have provided robust evidence for the anti-tumor activity of this compound in mCRC models.
In Vitro Studies
| Cell Line | Assay | This compound Concentration | Results |
| SW480 | Cell Proliferation (IC50) | 5.95 μM | Significant inhibition of cell proliferation.[1][10] |
| HCT-8 | Cell Proliferation (IC50) | 23.78 μM | Significant inhibition of cell proliferation.[1][10] |
| SW480, HCT-8 | Cell Migration | 50 μM | Significant inhibition of migration.[1] |
| SW480, HCT-8 | Western Blot | 50 μM (72 hours) | Promoted defucosylation and lysosomal degradation of B7-H3; inhibited the AKT/mTOR pathway.[1] |
| SW480, HCT-8 | Immunofluorescence | 50 μM (72 hours) | Promoted colocalization of B7-H3 and LAMP1, indicating lysosomal degradation.[1] |
In Vivo Studies
| Model | Treatment | Results |
| SW480 Xenograft Mouse Model | 10 or 20 mg/kg, i.v. every other day | Significant anti-tumor activity and reduced tumor volume.[1][11][15] |
| Mc38 Pulmonary Metastasis Model | 20 mg/kg, i.v. every other day | Significantly prolonged survival.[1] |
| SW480 Xenograft Mouse Model | - | Comparable anti-tumor activity to 5-Fluorouracil (5-Fu) without significant weight loss.[10] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's efficacy in colorectal cancer. These protocols can be adapted for the investigation of this compound in other cancer types.
Cell Culture and Reagents
Human colorectal cancer cell lines SW480 and HCT-8 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. This compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.
Cell Proliferation Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.2–100 μM) for 72 hours.
-
Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) using a dose-response curve.
Western Blot Analysis
-
Treat cells with this compound (e.g., 50 μM) for the desired time (e.g., 72 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30 μg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against B7-H3, p-AKT, AKT, p-mTOR, mTOR, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 SW480 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 or 20 mg/kg) or vehicle control intravenously every other day.
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the experiment, euthanize the mice and excise the tumors for further analysis.
Below is a diagram of a general experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound represents a promising novel therapeutic agent with demonstrated potent anti-tumor activity in metastatic colorectal cancer. Its mechanism of action, involving the inhibition of FUT8 and subsequent degradation of B7-H3, targets a pathway that is highly relevant in a wide range of other malignancies. The preclinical data in mCRC is compelling, and the rationale for extending its investigation to other cancers such as lung, breast, and prostate cancer is strong.
Future research should focus on:
-
Evaluating the efficacy of this compound in a broader range of cancer cell lines and in vivo models.
-
Investigating potential synergistic effects of this compound with existing chemotherapies and immunotherapies.
-
Identifying predictive biomarkers for this compound response.
-
Conducting comprehensive toxicology and pharmacokinetic studies to support its clinical translation.
The development of this compound and other FUT8 inhibitors holds the potential to provide new and effective treatment options for patients with various types of cancer.
References
- 1. B7-H3 in Cancer Immunotherapy—Prospects and Challenges: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Beyond antibody fucosylation: α-(1,6)-fucosyltransferase (Fut8) as a potential new therapeutic target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in cancer research on FUT8 molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | B7H3 As a Promoter of Metastasis and Promising Therapeutic Target [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a novel FUT8 inhibitor, impels lysosomal proteolysis of B7-H3 via chaperone-mediated autophagy pathway and exhibits potent efficacy against metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Emerging Targets in Cancer Immunotherapy: The Role of B7-H3 [mdpi.com]
- 12. Fucosyltransferase 8 regulation and breast cancer suppression by transcription factor activator protein 2γ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Post-Translational Modifications to Improve Combinatorial Therapies in Breast Cancer: The Role of Fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FUT8 Is a Critical Driver of Prostate Tumour Growth and Can Be Targeted Using Fucosylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
FDW028 vs. Non-Selective FUT8 Inhibitors: A Head-to-Head Comparison for Researchers
In the landscape of cancer therapeutics, the inhibition of fucosylation, a key post-translational modification, has emerged as a promising strategy. Fucosyltransferase 8 (FUT8) is the sole enzyme responsible for core fucosylation of N-glycans, a process implicated in tumor progression, metastasis, and immune evasion.[1][2] Consequently, FUT8 is a prime target for anti-cancer drug development. This guide provides a detailed comparison between FDW028, a highly selective FUT8 inhibitor, and non-selective fucosylation inhibitors, offering researchers a clear perspective on their mechanisms, performance, and potential applications.
Executive Summary
This compound represents a targeted approach, specifically inhibiting FUT8 to induce the degradation of key oncogenic proteins like B7-H3.[3][4][5] In contrast, non-selective inhibitors act more broadly by disrupting the synthesis of the fucose donor substrate, GDP-fucose, thereby affecting all fucosyltransferases.[1][6] This broad-spectrum activity is particularly noted for its ability to enhance the Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) of therapeutic antibodies by producing afucosylated IgG.[6][7][8] However, this lack of specificity can also lead to off-target effects.[1][4]
Data Presentation: this compound vs. Non-Selective FUT8 Inhibitors
| Feature | This compound (Selective FUT8 Inhibitor) | Non-Selective FUT8 Inhibitors (e.g., 2F-Fuc, SGN-2FF) |
| Target | Fucosyltransferase 8 (FUT8) | GDP-fucose biosynthesis pathway (e.g., GMD) or acts as a general fucose analog[2][6] |
| Mechanism of Action | Potent and highly selective inhibitor of FUT8.[3][9] Promotes defucosylation of B7-H3, leading to its degradation via the chaperone-mediated autophagy (CMA) pathway.[3][4][5] | Inhibit the de novo synthesis of GDP-fucose, the common substrate for all fucosyltransferases.[6][10] |
| Selectivity | Highly selective for FUT8.[3][5] | Non-selective; inhibit all fucosylation reactions.[4][6] |
| Reported In Vitro Efficacy | Inhibits proliferation of SW480 and HCT-8 cells with IC50 values of 5.95 µM and 23.78 µM, respectively.[3] Markedly attenuates core fucosylation, with a stronger effect than 2F-Fuc.[11] | 2-fluoro-L-fucose (2FF) reduces fucosylation of core membrane glycoproteins.[8] |
| Reported In Vivo Efficacy | Exhibits significant anti-tumor activity in SW480 xenograft mouse models (10 or 20 mg/kg, i.v.).[3][12] Prolongs survival in a Mc38 colorectal cancer pulmonary metastasis mouse model (20 mg/kg, i.v.).[3] | SGN-2FF demonstrated preliminary antitumor activity in a Phase I study of advanced solid tumors.[6] |
| Key Downstream Effects | Impels lysosomal degradation of B7-H3 and inhibits the AKT/MTOR pathway.[3][9] | Enhances Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) by producing afucosylated antibodies.[6][7] |
| Reported Side Effects | No significant weight loss observed in mouse models.[3] | SGN-2FF was associated with thromboembolic events in a Phase I trial.[6] |
| Therapeutic Application | Investigated for metastatic colorectal cancer (mCRC).[3][5] | Broadly applicable for enhancing the efficacy of therapeutic antibodies. |
Mechanism of Action and Signaling Pathways
This compound's targeted approach offers a distinct mechanism compared to the broad action of non-selective inhibitors.
This compound: This small molecule directly and selectively binds to FUT8.[3][12] This inhibition prevents the core fucosylation of the immune checkpoint molecule B7-H3. The resulting afucosylated B7-H3 is recognized by the chaperone protein HSC70, which targets it for degradation in the lysosome via the chaperone-mediated autophagy (CMA) pathway.[2][4][5] This degradation of B7-H3, which is overexpressed in many cancers, leads to the suppression of downstream pro-survival signaling, such as the AKT/mTOR pathway, and ultimately inhibits tumor growth.[3][9]
Caption: Mechanism of this compound, a selective FUT8 inhibitor.
Non-Selective FUT8 Inhibitors: These compounds, such as 2-fluoro-L-fucose (2F-Fuc), function as metabolic inhibitors.[6][13] They interfere with the de novo or salvage pathways that synthesize GDP-fucose, the universal donor substrate for all 13 human fucosyltransferases.[1][6][10] By depleting the intracellular pool of GDP-fucose, these inhibitors globally suppress fucosylation on a wide range of proteins, including the Fc region of immunoglobulin G (IgG). The absence of core fucose on the Fc region of therapeutic antibodies dramatically increases their binding affinity to the FcγRIIIa receptor on natural killer (NK) cells, leading to a significant enhancement of ADCC, a critical mechanism for killing cancer cells.[6][7]
Caption: Mechanism of non-selective fucosylation inhibitors.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a non-selective inhibitor on cancer cell lines.
Materials:
-
SW480 and HCT-8 colorectal cancer cell lines
-
This compound and a non-selective FUT8 inhibitor (e.g., 2F-Fuc)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Methodology:
-
Seed SW480 and HCT-8 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the non-selective inhibitor in complete growth medium. The concentration range for this compound can be based on published data (e.g., 0.2–100 µM).[3]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of inhibitors. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each inhibitor.
In Vivo Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a colorectal cancer xenograft model.
Materials:
-
6-8 week old female BALB/c nude mice
-
SW480 colorectal cancer cells
-
This compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween80, ddH2O)[9]
-
Calipers and animal scale
Methodology:
-
Subcutaneously inject 5 x 10^6 SW480 cells into the right flank of each mouse.
-
Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, 10 mg/kg this compound, 20 mg/kg this compound).
-
Administer this compound or vehicle via intravenous (i.v.) injection every other day.[3]
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight every other day.
-
Continue treatment for a predetermined period (e.g., 2-3 weeks) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blot).
-
For survival studies, monitor the mice until a predetermined endpoint is reached (e.g., tumor volume > 2000 mm³ or signs of morbidity).
Analysis of Protein Fucosylation (AOL Lectin Blot)
Objective: To assess the level of core fucosylation on total cellular proteins after inhibitor treatment.
Materials:
-
SW480 and HCT-8 cells treated with inhibitors
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
AOL (Aspergillus oryzae L-fucose-specific lectin), biotin-conjugated
-
Streptavidin-HRP
-
ECL (Enhanced Chemiluminescence) substrate
Methodology:
-
Treat SW480 and HCT-8 cells with this compound or a non-selective inhibitor for 72 hours.
-
Lyse the cells and quantify the total protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with biotin-conjugated AOL lectin overnight at 4°C to detect core fucosylated proteins.
-
Wash the membrane and incubate with Streptavidin-HRP for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
A decrease in the AOL signal indicates a reduction in core fucosylation. Use a loading control like β-actin to ensure equal protein loading.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing selective and non-selective FUT8 inhibitors.
Caption: Workflow for comparing FUT8 inhibitors.
Conclusion
The choice between a selective FUT8 inhibitor like this compound and a non-selective fucosylation inhibitor depends on the specific therapeutic goal. This compound offers a targeted approach with a well-defined mechanism of action, leading to the degradation of the B7-H3 oncoprotein, making it a promising candidate for cancers where B7-H3 is a key driver. Non-selective inhibitors, while lacking specificity, provide a powerful tool for enhancing the ADCC of monoclonal antibodies, a strategy that has already seen clinical success. However, the potential for off-target effects with non-selective inhibitors warrants careful consideration. This guide provides the foundational data and experimental frameworks necessary for researchers to effectively evaluate and compare these two distinct but equally valuable strategies in the ongoing development of novel cancer therapies.
References
- 1. The Multifaceted Role of FUT8 in Tumorigenesis: From Pathways to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel FUT8 inhibitor, impels lysosomal proteolysis of B7-H3 via chaperone-mediated autophagy pathway and exhibits potent efficacy against metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] this compound, a novel FUT8 inhibitor, impels lysosomal proteolysis of B7-H3 via chaperone-mediated autophagy pathway and exhibits potent efficacy against metastatic colorectal cancer | Semantic Scholar [semanticscholar.org]
- 6. Advances in cancer research on FUT8 molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Double knockdown of α1,6-fucosyltransferase (FUT8) and GDP-mannose 4,6-dehydratase (GMD) in antibody-producing cells: a new strategy for generating fully non-fucosylated therapeutic antibodies with enhanced ADCC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FUT8 and Protein Core Fucosylation in Tumours: From Diagnosis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. pnas.org [pnas.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
